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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-hydroxybenzyl)-2,3-xylidine Derivatives

Introduction In the landscape of contemporary drug discovery, the development of novel molecular scaffolds with diverse pharmacological potential is a paramount objective. Among these, N-benzyl aniline derivatives have g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the development of novel molecular scaffolds with diverse pharmacological potential is a paramount objective. Among these, N-benzyl aniline derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide focuses on a specific subclass: N-(2-hydroxybenzyl)-2,3-xylidine derivatives. These compounds are characterized by the presence of a 2,3-dimethylaniline (2,3-xylidine) moiety linked to a substituted 2-hydroxybenzyl (salicyl) group via an amine bridge. This unique structural combination offers a versatile platform for medicinal chemists to explore structure-activity relationships and develop new therapeutic agents.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(2-hydroxybenzyl)-2,3-xylidine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of the core precursors, detail robust synthetic protocols, and discuss the prospective biological significance of this promising class of compounds.

Part 1: The Building Blocks: Core Precursors

The synthesis of N-(2-hydroxybenzyl)-2,3-xylidine derivatives commences with two key precursors: 2,3-xylidine and a substituted salicylaldehyde. The judicious selection of substituents on the salicylaldehyde ring is a critical experimental choice that allows for the fine-tuning of the physicochemical and biological properties of the final derivatives.

2,3-Xylidine: The Aniline Core

2,3-Xylidine, also known as 2,3-dimethylaniline, serves as the foundational aniline core of our target molecules. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 2,3-Dimethylaniline
Synonyms 2,3-Xylidine
CAS Number 87-59-2[3][4][5]
Molecular Formula C₈H₁₁N[5][6]
Molecular Weight 121.18 g/mol [5][6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 222 °C[5][7]
Melting Point 2.5–3.5 °C[4][5]
Substituted Salicylaldehydes: The Benzaldehyde Moiety

The second precursor is a salicylaldehyde (2-hydroxybenzaldehyde) or one of its many commercially available derivatives. The substituent(s) on the aromatic ring of the salicylaldehyde will ultimately be incorporated into the final product, allowing for the creation of a library of derivatives with varied electronic and steric properties.

CompoundSubstituent(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Salicylaldehyde-90-02-8[8][9][10]C₇H₆O₂122.12[9][10]
3-Methoxysalicylaldehyde3-OCH₃148-53-8C₈H₈O₃152.15
5-Chlorosalicylaldehyde5-Cl635-93-8C₇H₅ClO₂156.57
3,5-Dichlorosalicylaldehyde3,5-di-Cl90-60-8C₇H₄Cl₂O₂191.01

Part 2: Synthetic Pathways and Experimental Protocols

The synthesis of N-(2-hydroxybenzyl)-2,3-xylidine derivatives is a robust and well-established two-step process. This involves an initial condensation reaction to form a Schiff base (imine), followed by a selective reduction of the C=N double bond to yield the final N-benzyl aniline product.

Step 1: Synthesis of N-(2-hydroxybenzylidene)-2,3-xylidine (Schiff Base Formation)

The first step is a condensation reaction between 2,3-xylidine and a substituted salicylaldehyde.[1][11] This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule.

Causality Behind Experimental Choices: The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the xylidine. The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the imine product.

Schiff_Base_Formation xylidine 2,3-Xylidine reactants + xylidine->reactants salicylaldehyde Substituted Salicylaldehyde salicylaldehyde->reactants intermediate Schiff Base Intermediate (N-(2-hydroxybenzylidene)-2,3-xylidine) reactants->intermediate Condensation (Acid Catalyst, Reflux) water H₂O intermediate->water Elimination

Caption: Workflow for Schiff Base Formation.

Detailed Experimental Protocol: Synthesis of N-(2-hydroxybenzylidene)-2,3-xylidine [12]

  • To a solution of salicylaldehyde (10 mmol) in ethanol (50 mL), add 2,3-xylidine (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-(2-hydroxybenzylidene)-2,3-xylidine derivative.

Self-Validating System: The purity of the intermediate can be readily assessed by its sharp melting point and confirmed by spectroscopic methods such as FT-IR (disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine, and the appearance of a C=N stretch around 1612 cm⁻¹) and ¹H NMR.[11][13]

Step 2: Reduction of the Schiff Base to N-(2-hydroxybenzyl)-2,3-xylidine

The second step involves the selective reduction of the imine double bond of the Schiff base to a single bond, yielding the final N-(2-hydroxybenzyl)-2,3-xylidine derivative.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. It is a mild and selective reducing agent that will reduce the imine but not the aromatic rings. The reaction is typically carried out in a protic solvent like methanol or ethanol, which provides the proton source for the formation of the amine.

Reduction_Step schiff_base Schiff Base Intermediate product N-(2-hydroxybenzyl)-2,3-xylidine Derivative schiff_base->product Reduction reducing_agent NaBH₄ in Methanol reducing_agent->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for the Reduction of the Schiff Base.

Detailed Experimental Protocol: Synthesis of N-(2-hydroxybenzyl)-2,3-xylidine

  • Dissolve the N-(2-hydroxybenzylidene)-2,3-xylidine derivative (5 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (7.5 mmol) to the solution in small portions over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the Schiff base is completely consumed.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(2-hydroxybenzyl)-2,3-xylidine derivative.

Self-Validating System: The successful reduction can be confirmed by FT-IR (disappearance of the C=N stretch and the appearance of an N-H stretch) and ¹H NMR (disappearance of the imine proton signal and the appearance of a new signal for the benzylic CH₂ protons and the N-H proton).

Part 3: CAS Numbers and Characterization of Derivatives

A crucial aspect of chemical research and development is the unique identification of compounds through their CAS (Chemical Abstracts Service) Registry Number. While the core precursors have established CAS numbers, the N-(2-hydroxybenzyl)-2,3-xylidine derivatives synthesized through the described protocols are likely novel compounds. As such, they will not have pre-existing CAS numbers. Researchers synthesizing these new chemical entities would need to submit them to the Chemical Abstracts Service for registration and assignment of a new CAS number.

Below is a table of representative N-(2-hydroxybenzyl)-2,3-xylidine derivatives that can be synthesized using the protocols outlined in this guide.

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-(2-hydroxybenzyl)-2,3-xylidineC₁₅H₁₇NO227.30To be assigned
N-(2-hydroxy-3-methoxybenzyl)-2,3-xylidineC₁₆H₁₉NO₂257.33To be assigned
N-(5-chloro-2-hydroxybenzyl)-2,3-xylidineC₁₅H₁₆ClNO261.75To be assigned
N-(3,5-dichloro-2-hydroxybenzyl)-2,3-xylidineC₁₅H₁₅Cl₂NO296.19To be assigned

Part 4: Potential Applications and Biological Significance

The structural motif of N-benzyl anilines is a well-recognized pharmacophore in medicinal chemistry. The introduction of a hydroxyl group at the ortho position of the benzyl ring, along with the 2,3-dimethyl substitution on the aniline ring, presents a unique scaffold for exploring a range of biological activities.

  • Antimicrobial Activity: N-benzyl aniline derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[2] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.

  • Anticancer Activity: Several studies have reported the cytotoxic and antimitotic effects of N-benzyl aniline derivatives.[14] Some of these compounds have been found to inhibit tubulin polymerization, a key process in cell division, making them attractive candidates for the development of new anticancer drugs.

  • Enzyme Inhibition: N-benzyl aniline derivatives have also been investigated as inhibitors of various enzymes, such as carbonic anhydrase and acetylcholinesterase, suggesting their potential in the treatment of a range of diseases.[15]

The N-(2-hydroxybenzyl)-2,3-xylidine derivatives described in this guide represent a fertile ground for further investigation into these and other potential therapeutic applications. The ability to easily modify the substitution pattern on the salicyl ring allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential exploration of N-(2-hydroxybenzyl)-2,3-xylidine derivatives. By detailing the chemistry of the core precursors and providing robust, self-validating experimental protocols, we aim to empower researchers in the fields of medicinal chemistry and drug development to further investigate this promising class of compounds. The versatility of the synthetic route, coupled with the known biological activities of related N-benzyl aniline scaffolds, positions these derivatives as valuable targets for the discovery of novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives - RJPBCS. Available at: [Link]

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study - Bozok Avesis. Available at: [Link]

  • Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed. Available at: [Link]

  • Salicylaldehyde - Wikipedia. Available at: [Link]

  • Salicylaldehyde | C7H6O2 | CID 6998 - PubChem - NIH. Available at: [Link]

  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC. Available at: [Link]

  • Synthesis and crystal growth of 2, 3-dimethyl-N-[2-(hydroxy) benzylidene] aniline: An organic second-order non-linear optical crystal for non-linear optical (NLO) applications | Request PDF - ResearchGate. Available at: [Link]

  • ICSC 0451 - 2,3-XYLIDINE. Available at: [Link]

  • 2,3-Xylidine | 87-59-2 - BuyersGuideChem. Available at: [Link]

  • 2,3-Xylidine - Wikipedia. Available at: [Link]

  • Synthesis of N-(o-hydroxybenzylidene)aniline - PrepChem.com. Available at: [Link]

  • Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. | Semantic Scholar. Available at: [Link]

  • Xylidine - Registration Dossier - ECHA. Available at: [Link]

  • 2,3-XYLIDINE - precisionFDA. Available at: [Link]

Sources

Exploratory

Technical Guide: Coordination Chemistry of N,O-Bidentate Amine-Phenols

Executive Summary & Scope N,O-bidentate amine-phenols represent a privileged class of ligands in modern coordination chemistry. Unlike their imine counterparts (Schiff bases), these ligands feature an -hybridized amine d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

N,O-bidentate amine-phenols represent a privileged class of ligands in modern coordination chemistry. Unlike their imine counterparts (Schiff bases), these ligands feature an


-hybridized amine donor, conferring greater conformational flexibility and hydrolytic stability.

However, their true scientific value lies in their redox non-innocence . The phenolate moiety can undergo reversible one-electron oxidation to a phenoxyl radical (and further to a quinone), allowing the ligand to function as an electron reservoir. This capability is critical for:

  • Catalysis: Enabling multi-electron transfer processes at metal centers with limited redox variability (e.g., Zn, Al, Zr) or enhancing noble-metal-like reactivity in base metals (Cu, Fe, Co).

  • Drug Development: Facilitating the generation of Reactive Oxygen Species (ROS) in tumor microenvironments, a key mechanism in targeted chemotherapy.

This guide details the synthesis, electronic structure, and application of these ligands, moving beyond basic coordination to functional exploitation.

Ligand Design & Synthesis: The Mannich Route

While reduction of Salen-type Schiff bases is a valid synthetic pathway, the Mannich reaction offers superior modularity for constructing N,O-bidentate frameworks. It allows for the one-pot assembly of sterically and electronically tuned phenols.

Mechanism & Regioselectivity

The reaction involves the condensation of a phenol, formaldehyde (or paraformaldehyde), and a primary or secondary amine.

  • Electronic Control: Electron-donating groups (EDGs) on the phenol ring (e.g., -Me, -tBu) at the para position direct the aminomethylation to the ortho position, ensuring N,O-chelation geometry.

  • Steric Control: Bulky substituents (e.g., tert-butyl) at the ortho and para positions of the phenol prevent over-substitution (bis-Mannich bases), ensuring a clean 1:1 ligand formation.

Visualization: Synthetic Workflow

LigandSynthesis Precursors Precursors: 2,4-Di-tert-butylphenol + Formaldehyde + Sec-Amine Intermediate Intermediate: Benzoxazine (Cyclic Aminal) Precursors->Intermediate Mannich Condensation (EtOH, Reflux) Hydrolysis Hydrolysis/Ring Opening (Acidic/Thermal) Intermediate->Hydrolysis Optional Step Ligand Target Ligand: N,O-Aminophenol (sp3 Amine) Intermediate->Ligand Direct formation (Steric dependent) Hydrolysis->Ligand Complexation Metal Complexation: MXn + Ligand (M = Ti, Cu, Zn) Ligand->Complexation Coordination

Caption: Modular synthesis of N,O-aminophenol ligands via the Mannich reaction, highlighting the potential benzoxazine intermediate pathway.

Electronic Structure: The "Non-Innocent" Advantage

In advanced applications, the oxidation state of the metal (M) and the ligand (L) is often ambiguous. This is defined as Redox Non-Innocence .[1]

The Redox Series

The N,O-aminophenol unit exists in three accessible oxidation states. This allows the complex to cycle electrons without changing the formal oxidation state of the metal center.

StateElectronic CharacterHybridizationDescription
Amidophenolate Reduced (

)
O(

), N(

)
Closed-shell dianion. Classic "hard" donor.
Iminosemiquinonate Radical (

)
O(

), N(

)

-radical monoanion. Paramagnetic.
Iminoquinone Oxidized (

)
O(

), N(

)
Neutral quinoid structure. Weakly coordinating.

Scientific Insight: The bond lengths are the primary diagnostic tool for determining the state.

  • C–O bond: Shortens from ~1.35 Å (Phenolate) to ~1.28 Å (Semiquinone) to ~1.22 Å (Quinone).

  • C–C ring bonds: The aromatic ring distorts into a quinoid alternation pattern upon oxidation.

Applications in Catalysis & Drug Development[6]

Catalysis: Ring-Opening Polymerization (ROP)

Titanium(IV) and Zirconium(IV) complexes of amine-bis(phenolate) ligands are industrial benchmarks for the ROP of lactide to produce Polylactic Acid (PLA).

  • Mechanism: Coordination-Insertion.

  • Ligand Role: The steric bulk of the ortho-phenolate substituents controls the stereoselectivity (isotactic vs. heterotactic PLA) by dictating the approach of the incoming monomer.

  • Key Advantage: The robust Ti-O bond prevents ligand dissociation at high temperatures, while the labile Ti-OR (alkoxide) initiates the chain growth.

Drug Development: Anticancer Copper Complexes

Copper(II) complexes of N,O-aminophenols function as "Pro-oxidant" drugs.

  • Target: Cancer cells often have elevated copper levels and high basal ROS stress.

  • Mechanism: The Cu(II) complex enters the cell and is reduced to Cu(I) by intracellular reductants (e.g., glutathione). This Cu(I) species reacts with

    
     to generate superoxide and hydroxyl radicals (Fenton-like chemistry), overwhelming the cancer cell's antioxidant defenses.
    
  • Selectivity: Normal cells with lower copper burden and strictly regulated redox environments are less susceptible to this oxidative burst.

Experimental Protocols

Protocol A: Synthesis of a Sterically Hindered N,O-Ligand

Target: 2-((dimethylamino)methyl)-4,6-di-tert-butylphenol. Rationale: The tert-butyl groups prevent side reactions and increase solubility in organic solvents.

  • Reagents: 2,4-Di-tert-butylphenol (20.6 g, 100 mmol), Paraformaldehyde (3.0 g, 100 mmol equivalent), Dimethylamine (40% aq. solution, 11.3 g, 100 mmol).

  • Setup: 250 mL round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve phenol in Ethanol (50 mL).

    • Add paraformaldehyde and amine solution.

    • Reflux for 12 hours.[2] The solution will turn yellow/orange.

    • Critical Step: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting phenol.

  • Workup:

    • Cool to room temperature.[3][4] If oil separates, cool to 0°C to induce crystallization.

    • If no solid forms, remove solvent in vacuo. Recrystallize the residue from cold methanol.

  • Validation:

    • 1H NMR (CDCl3): Look for the methylene singlet (

      
      ) around 
      
      
      
      3.5-3.8 ppm. The phenolic -OH should appear as a broad singlet (often
      
      
      10-12 ppm due to H-bonding with N).
Protocol B: Synthesis of a Cu(II) Cytotoxic Complex

Target: Bis(N,O-aminophenolato)copper(II).

  • Reagents: Ligand from Protocol A (2 mmol), Cu(OAc)2·H2O (1 mmol). Note: 2:1 stoichiometry for homoleptic complexes.

  • Procedure:

    • Dissolve Ligand (2 mmol) in Methanol (20 mL).

    • Add Triethylamine (2 mmol) to deprotonate the phenol. Why? To facilitate rapid coordination of the phenolate oxygen.

    • Add Cu(OAc)2·H2O (1 mmol) dissolved in Methanol (10 mL) dropwise.

    • Stir at room temperature for 4 hours. A dark green/brown precipitate typically forms.

  • Isolation: Filter the precipitate, wash with cold methanol and diethyl ether. Dry under vacuum.

  • Characterization:

    • IR Spectroscopy: Shift of the C-O stretch from ~1250 cm⁻¹ (free ligand) to ~1280-1300 cm⁻¹ (bound phenolate).

    • EPR: Confirm paramagnetic Cu(II) center (

      
      ).
      

Visualization: Catalytic/Biological Mechanism

Mechanism Entry Cell Entry / Initiation (Cu(II)-Ligand Complex) Reduction Intracellular Reduction (Cu(II) -> Cu(I)) via Glutathione Entry->Reduction Uptake Activation O2 Activation (Cu(I) + O2 -> Superoxide) Reduction->Activation Redox Cycling Activation->Reduction Ligand buffers electron transfer Damage ROS Generation (OH radical formation) Activation->Damage Fenton Chemistry Apoptosis Mitochondrial Apoptosis (Cell Death) Damage->Apoptosis DNA/Protein Damage

Caption: Mechanism of action for Cu-aminophenol complexes in anticancer activity, highlighting the redox cycling facilitated by the non-innocent ligand.

References

  • Wieghardt, K., et al. (2024).[5] Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules. [Link]

  • Tshuva, E. Y., et al. (2001).[6] Coordination chemistry of amine bis(phenolate) titanium complexes: tuning complex type and structure by ligand modification. Inorganic Chemistry. [Link]

  • Soper, J. D., et al. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica. [Link][7]

  • Qin, Y., et al. (2023).[7] Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for Ligand Exchange Reactions with 2-[(2,3-dimethylanilino)methyl]phenol

Prepared by: Gemini, Senior Application Scientist Foreword for the Researcher The study of ligand exchange dynamics is fundamental to understanding reaction mechanisms, catalytic cycles, and the behavior of metal ions in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

The study of ligand exchange dynamics is fundamental to understanding reaction mechanisms, catalytic cycles, and the behavior of metal ions in biological and industrial systems. The target of this guide, 2-[(2,3-dimethylanilino)methyl]phenol, is a classic bidentate [N,O] chelating agent belonging to the family of Mannich base ligands. Its structure, featuring a phenolic oxygen and an amino nitrogen, allows for the formation of stable five-membered chelate rings with a variety of metal ions.

While specific literature on the ligand exchange reactions of this exact molecule is emerging, the principles governing its behavior are well-established through extensive studies on analogous phenol-amine and phenol-imine systems.[1][2][3] This guide synthesizes field-proven methodologies and core coordination chemistry principles to provide robust, self-validating protocols for the synthesis, characterization, and kinetic analysis of metal complexes involving this ligand. The methodologies presented herein are designed to be broadly applicable to transition metal ions and can be adapted for specific research goals in catalysis, materials science, and medicinal inorganic chemistry.[4][5]

Part 1: The Ligand - Synthesis and Coordination Fundamentals

Introduction to 2-[(2,3-dimethylanilino)methyl]phenol (L-H)

2-[(2,3-dimethylanilino)methyl]phenol is a Mannich base, typically synthesized via the condensation of phenol, formaldehyde, and 2,3-dimethylaniline. Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen and the tertiary amine nitrogen act as a potent bidentate chelator for metal ions. The steric bulk provided by the 2,3-dimethylphenyl group can influence the coordination geometry and the lability of the resulting metal complexes.

The fundamental coordination equilibrium can be described as: M^n+ + L-H ⇌ [M(L)]^(n-1)+ + H^+

In the presence of a base or when using metal salts that can accommodate the proton, stable neutral complexes (e.g., [M(L)2] for M(II) ions) are readily formed.

Diagram: Ligand Structure and Chelation

Caption: Structure of the ligand and its bidentate coordination to a metal center.

Protocol 1: Synthesis of 2-[(2,3-dimethylanilino)methyl]phenol (L-H)

Principle: This protocol employs the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons. Here, an acidic proton on the phenol ring (ortho to the hydroxyl group) is reacted with formaldehyde and a secondary amine (2,3-dimethylaniline).

Materials:

  • Phenol (99%)

  • 2,3-Dimethylaniline (99%)

  • Formaldehyde (37% solution in H₂O)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), 1 M solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (9.4 g, 0.1 mol) and 2,3-dimethylaniline (12.1 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Formaldehyde: Slowly add formaldehyde solution (8.1 mL, 0.1 mol) to the stirred mixture at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove unreacted aniline, followed by 1 M NaOH (2 x 50 mL) to remove unreacted phenol, and finally with brine (1 x 50 mL).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ligand as a solid.

Part 2: Synthesis and Characterization of Metal Complexes

The formation of a metal complex with L-H is typically accompanied by distinct changes in its spectroscopic properties, providing a direct method for confirming coordination.

General Protocol 2: Synthesis of a Bis-chelate M(II) Complex, [M(L)₂]

Principle: A metal(II) salt is reacted with two equivalents of the ligand in a slightly basic medium. The base facilitates the deprotonation of the phenolic hydroxyl group, which is essential for coordination.

Materials:

  • 2-[(2,3-dimethylanilino)methyl]phenol (L-H)

  • A suitable M(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine (NEt₃) or Sodium Methoxide (NaOMe) as a base

Procedure:

  • Ligand Solution: Dissolve the ligand (2 equivalents) in 50 mL of methanol in a 100 mL Schlenk flask.

  • Deprotonation: Add the base (2 equivalents, e.g., triethylamine) to the ligand solution and stir for 15 minutes at room temperature.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimum amount of methanol (~10-20 mL).

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A color change and/or precipitation of the complex is often observed immediately.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours to ensure complete complexation.

  • Isolation:

    • If a precipitate has formed, cool the mixture, collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

    • If the complex is soluble, reduce the solvent volume in vacuo until precipitation begins. Cool the solution to induce further crystallization. Collect the solid by filtration.

Diagram: General Synthesis and Characterization Workflow

workflow cluster_synthesis Synthesis cluster_char Characterization Ligand Dissolve Ligand (L-H) in Solvent Base Add Base (e.g., NEt₃) Deprotonation Ligand->Base Metal Add Metal Salt (M²⁺) Solution Dropwise Base->Metal React Stir / Heat (2-4 hours) Metal->React Isolate Isolate Product (Filtration / Crystallization) React->Isolate FTIR FTIR Spectroscopy (Observe ν(O-H), ν(M-O), ν(M-N)) Isolate->FTIR Confirm Coordination NMR ¹H & ¹³C NMR (Confirm structure, check purity) Isolate->NMR Verify Structure UVVis UV-Vis Spectroscopy (Analyze d-d transitions) Isolate->UVVis Electronic Properties MS Mass Spectrometry (Confirm Molar Mass) Isolate->MS Verify Identity

Caption: Workflow for the synthesis and characterization of a metal complex.

Expected Spectroscopic Data

The following table summarizes the expected changes in key spectroscopic signals upon complexation, which serves as a self-validating check during the experimental workflow.

Technique Free Ligand (L-H) Metal Complex [M(L)₂] Causality of Change
FTIR Broad ν(O-H) band ~3300-3000 cm⁻¹Disappearance of the broad ν(O-H) band. Appearance of new bands in the far-IR region (~550-450 cm⁻¹ for ν(M-O) and ~450-400 cm⁻¹ for ν(M-N)).[3]Deprotonation of the phenol and formation of new metal-ligand bonds.
¹H NMR Sharp singlet for phenolic -OH proton (~9-11 ppm).Absence of the phenolic -OH proton signal.Deprotonation upon coordination.
UV-Vis Intense bands in the UV region due to π→π* transitions of the aromatic rings.Ligand-based transitions may shift. New, weaker bands appear in the visible region (for d-block metals).These new bands correspond to d-d electronic transitions of the metal ion within the ligand field. Their position and intensity are characteristic of the metal and its coordination geometry.

Part 3: Protocols for Ligand Exchange Reactions

Ligand exchange reactions involve the replacement of one ligand in a coordination sphere by another.[6][7] The rate of these reactions defines the complex as either kinetically labile (fast exchange) or inert (slow exchange).[8]

Protocol 3: Kinetic Analysis of Ligand Displacement via UV-Vis Spectroscopy

Principle: This protocol monitors the displacement of the ligand (L⁻) from a pre-formed complex [M(L)₂] by a stronger, incoming ligand (L'⁻, e.g., EDTA) that forms a more thermodynamically stable complex. The reaction [M(L)₂] + L'⁻ → [M(L')] + 2L⁻ is monitored by observing the change in absorbance at a wavelength where the reactant and product complexes have significantly different molar absorptivities.

Materials:

  • Pre-synthesized and purified [M(L)₂] complex (e.g., [Ni(L)₂])

  • Incoming ligand solution: Ethylenediaminetetraacetic acid (EDTA) disodium salt, buffered to a specific pH (e.g., pH 7.4 phosphate buffer).

  • High-purity solvent (e.g., DMSO, Methanol, or buffered aqueous solution).

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder.

Procedure:

  • Wavelength Selection:

    • Record the full UV-Vis spectrum of the starting complex [M(L)₂] and the final product complex [M(L')] (prepare the final complex separately or wait for the reaction to go to completion).

    • Identify a wavelength (λ_max) with the largest possible difference in absorbance between the two species.

  • Kinetic Run Setup:

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 °C).

    • Prepare a stock solution of [M(L)₂] of known concentration (e.g., 0.1 mM) in the chosen solvent.

    • Prepare a stock solution of the incoming ligand (EDTA) at a much higher concentration (e.g., 10 mM, to ensure pseudo-first-order conditions).

  • Data Acquisition:

    • Pipette a known volume (e.g., 2.0 mL) of the [M(L)₂] solution into a cuvette and place it in the spectrophotometer.

    • Initiate the kinetic run by rapidly injecting a small volume (e.g., 0.2 mL) of the concentrated EDTA solution into the cuvette. Mix quickly by inversion (with a stopper) or with a pipette.

    • Immediately start recording the absorbance at the chosen λ_max as a function of time. Collect data until the absorbance value becomes stable (reaction completion), typically for 3-5 half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance-time data to a first-order exponential decay/rise function: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs * t).

    • Alternatively, plot ln|A_t - A_∞| versus time. The slope of the resulting straight line will be -k_obs.

    • By repeating the experiment with different concentrations of the incoming ligand, a plot of k_obs vs. [EDTA] can reveal further mechanistic details.[8]

Diagram: Plausible Dissociative Ligand Exchange Mechanism

mechanism ML2 [M(L)₂] (Saturated Complex) ML_int [M(L)]* (Unstable Intermediate) ML2->ML_int k₁ (slow, RDS) Dissociation of one ligand ML_int->ML2 k₋₁ ML_L_prime [M(L)(L')] (Final Product) ML_int->ML_L_prime k₂ (fast) Coordination of new ligand L + L⁻ ML_int->L L_prime + L'⁻

Caption: A two-step dissociative (D) mechanism for ligand exchange.

Part 4: Data Interpretation and Mechanistic Insights

  • Thermodynamic vs. Kinetic Stability: A complex can be thermodynamically stable (large formation constant) but kinetically labile (fast ligand exchange), or vice versa.[8] The protocols in this guide are designed to probe the kinetic aspect.

  • Rate Law Determination: The dependence of the observed rate constant (k_obs) on the concentration of the incoming ligand (L') is a powerful tool for elucidating the reaction mechanism.[9][10]

    • Dissociative (D) Mechanism: If the rate-determining step is the dissociation of the original ligand (L), the reaction rate will be independent of the concentration of the incoming ligand (L'). The plot of k_obs vs. [L'] will be a horizontal line.

    • Associative (A) Mechanism: If the incoming ligand first associates with the metal center to form a higher-coordinate intermediate, the rate will be dependent on [L']. The plot of k_obs vs. [L'] will be a straight line with a positive slope passing through the origin.

    • Interchange (I) Mechanism: This is a concerted process where L' enters as L leaves. The rate dependence on [L'] can be complex, often showing a linear relationship that does not pass through the origin, indicating contributions from both solvent-assisted and direct nucleophilic attack pathways.

By systematically varying parameters such as temperature (to determine activation parameters like ΔH‡ and ΔS‡), solvent, and the steric/electronic properties of both the original and incoming ligands, a comprehensive picture of the reaction mechanism can be developed.

References

  • Tahir, M. N., Tariq, M. I., Ahmad, S., Sarfraz, M., & Tariq, R. H. (2010). 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2439. [Link]

  • Tahir, M. N., Tariq, M. I., Ahmad, S., Sarfraz, M., & Tariq, R. H. (2010). 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol. ResearchGate. [Link]

  • Mkwakwi, K., Hosten, E. C., Betz, R., Abrahams, A., & Madanhire, T. (2023). The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. South African Journal of Chemistry, 77, 36-41. [Link]

  • Tahir, M. N., et al. (2010). [2-(2,3-Dimethylanilino)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online, E66(10), o2373. [Link]

  • Duez, Q., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science. [Link]

  • Grison, M., & D'Alessandro, M. (2022). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. Journal of Chemical Theory and Computation, 18(12), 7650-7663. [Link]

  • Duez, Q., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Radboud Repository. [Link]

  • Thompson, K. H., Barta, C. A., & Orvig, C. (2006). Metal complexes of maltol and close analogues in medicinal inorganic chemistry. Chemical Society Reviews, 35(6), 545-556. [Link]

  • Abdul-Karem, A. M., & Mahdi, B. H. (2020). SPECTROSCOPIC, THERMODYNAMIC AND KINETIC STUDIES OF LIGAND COMPLEXES DERIVED FROM 2-AMINOTHIOPHENOL. ResearchGate. [Link]

  • Clark, J. (2023). substitution in complex ions - ligand exchange. Chemguide. [Link]

  • Guo, Y. N. (2013). Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Asian Journal of Chemistry, 25(7), 3762-3764. [Link]

  • Sonavane, A. D., et al. (2014). Stability Constants of Mixed Ligand Complexes of Transition Metal (II) ions. International Journal of ChemTech Research, 6(1), 443-447. [Link]

  • Unknown Author. (n.d.). KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. University of Calicut. [Link]

  • Gulea, A., & Tsapkov, V. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(10), 19343-19348. [Link]

  • Mkwakwi, K., et al. (2023). The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. IAEA International Nuclear Information System. [Link]

  • Bailey, B. C., et al. (2007). Pairwise ligand exchange reactions in tetrahedral and pseudo-tetrahedral transition metal complexes. Dalton Transactions, (39), 4466-4474. [Link]

  • Sari, Y., et al. (2021). Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4-methoxyphenilimino)methyl) phenol. Semantic Scholar. [Link]

  • LibreTexts. (2023). Ligand Exchange Reactions (Introduction). Chemistry LibreTexts. [Link]

  • Zheng, Z. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University. [Link]

  • Mkwakwi, K., et al. (2023). The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. African Journals Online. [Link]

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. ResearchGate. [Link]

Sources

Application

Advanced Catalytic Protocols: Bulky Aminomethylphenol (Amine-Bis(phenolate)) Complexes

This guide details the catalytic utility of Bulky Aminomethylphenol Complexes , specifically focusing on Amine-Bis(phenolate) (ABP) ligands.[1] These ligands, characterized by their modular "ONNO" or "ONN" chelating sets...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic utility of Bulky Aminomethylphenol Complexes , specifically focusing on Amine-Bis(phenolate) (ABP) ligands.[1] These ligands, characterized by their modular "ONNO" or "ONN" chelating sets and tunable steric bulk (e.g., tert-butyl, adamantyl groups), have revolutionized the synthesis of biodegradable polymers and fine chemicals by stabilizing high-valent metals (Ti, Zr) and enabling stereoselective transformations.

Part 1: Strategic Overview & Ligand Design

The core advantage of aminomethylphenol-based ligands lies in their tunable steric environment . By placing bulky groups (R¹) at the ortho-positions of the phenolate rings, researchers can:

  • Prevent Dimerization: Bulky groups inhibit the formation of inactive thermodynamic sinks (dimers), keeping the metal center accessible for catalysis.

  • Control Stereochemistry: In polymerization, the steric bulk directs the insertion of monomers (e.g., rac-lactide), enabling the synthesis of isotactic or heterotactic polymers.

  • Enhance Stability: The chelating diamine backbone renders these complexes robust against thermal degradation, unlike monodentate alkoxides.

Ligand Architecture Visualization

The following diagram illustrates the standard


-symmetric Amine-Bis(phenolate) Ligand framework coordinated to a metal center (

).

ABP_Ligand cluster_phenol1 Phenol Arm 1 cluster_phenol2 Phenol Arm 2 Metal Metal Center (M) (Ti, Zr, Zn, Al) N1 Amine Nitrogen N1->Metal Coordination O1 Phenolate Oxygen N2 Amine Nitrogen N2->Metal Coordination O2 Phenolate Oxygen O1->Metal Covalent Bond Bulk1 Ortho-Bulk (R¹) (t-Bu, Adamantyl, Cumyl) O1->Bulk1 Steric Shielding O2->Metal Covalent Bond Bulk2 Ortho-Bulk (R¹) (t-Bu, Adamantyl, Cumyl) O2->Bulk2 Steric Shielding Backbone Linker Backbone (Ethylene, Cyclohexane) Backbone->N1 Backbone->N2

Figure 1: Structural topology of a Metal-ABP complex. The "Ortho-Bulk" groups shield the active site, enforcing stereocontrol.

Part 2: Primary Application – Ring-Opening Polymerization (ROP)

The most impactful application of these complexes is the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide,


-Caprolactone) to produce biodegradable polyesters (PLA, PCL).
Mechanism: Coordination-Insertion [2][3]
  • Coordination: The carbonyl oxygen of the monomer binds to the Lewis acidic metal center.

  • Insertion: The metal-alkoxide bond (initiator) attacks the carbonyl carbon, cleaving the ring.

  • Propagation: The new chain end becomes the active alkoxide for the next insertion.

Comparative Catalytic Performance

Data summarized from recent high-impact studies (e.g., Dalton Trans., Inorg. Chem.).[1][3][4][5][6][7][8][9][10][11]

Metal CenterLigand TypeMonomerActivity (

)
Control (PDI)Stereoselectivity (

)
Notes
Titanium (IV) ONNO (t-Bu)rac-LactideModerateExcellent (<1.1)HeterotacticHighly robust; moisture tolerant compared to Al.
Zirconium (IV) ONNO (Cumyl)rac-LactideHighGood (1.2–1.4)IsotacticFaster rates due to larger ionic radius; less control.
Zinc (II) ONN (Tridentate)

-Caprolactone
Very HighNarrow (1.1)N/A"Living" polymerization characteristics.
Aluminum (III) ONNO (t-Bu)rac-LactideLowExcellent (<1.1)IsotacticSlower but provides highest stereocontrol.
Part 3: Detailed Experimental Protocols

Safety Note: Titanium and Zirconium precursors are moisture-sensitive. All complexation steps must be performed under an inert atmosphere (Nitrogen/Argon) using Schlenk lines or a Glovebox.

Protocol A: Synthesis of the Bulky Ligand (Mannich Condensation)

Target:


-bis(3,5-di-tert-butyl-2-hydroxybenzyl)-N,N'-dimethylethylenediamine.
  • Reagents:

    • 2,4-Di-tert-butylphenol (2.0 equiv)

    • 
      -dimethylethylenediamine (1.0 equiv)
      
    • Paraformaldehyde (2.2 equiv)

    • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the diamine in methanol in a round-bottom flask.

    • Add paraformaldehyde and reflux for 2 hours to form the pre-active iminium species.

    • Add 2,4-di-tert-butylphenol.

    • Reflux for 12–24 hours. The solution will typically turn yellow/orange.

    • Purification: Cool to room temperature. The ligand often precipitates as a white or pale yellow solid. Filter and wash with cold methanol. Recrystallize from hot ethanol if necessary.

  • Validation:

    
    H NMR should show methylene bridge protons (
    
    
    
    ) around
    
    
    3.5–4.0 ppm.
Protocol B: Synthesis of the Ti/Zr Complex

Target:


 or 

.
  • Reagents:

    • Purified Ligand (from Protocol A).

    • 
       or 
      
      
      
      .
    • Solvent: Dry Toluene or THF.

  • Procedure (In Glovebox/Schlenk):

    • Dissolve the ligand (1.0 equiv) in dry toluene.

    • Add the metal precursor (1.0 equiv) dropwise at room temperature.

    • Stir for 4–12 hours. The color often deepens (e.g., to bright yellow for Ti).

    • Isolation: Remove volatiles under vacuum. Wash the residue with dry pentane/hexane to remove liberated isopropanol.

    • Yield: Typically >85%.[7]

Protocol C: Catalytic ROP of rac-Lactide

Objective: Synthesis of Polylactide (PLA).[3][11][12]

  • Setup:

    • Flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Monomer: rac-Lactide (recrystallized from dry toluene/ethyl acetate).

    • Catalyst: Ti-ABP Complex (prepared in Protocol B).

    • Co-initiator: Benzyl Alcohol (BnOH) (optional, for MW control).

  • Reaction:

    • Ratio:

      
      .
      
    • Dissolve catalyst and monomer in minimum dry toluene (or perform in melt at 130°C).

    • Add BnOH to initiate.[2][3]

    • Stir at prescribed temperature (RT for high activity catalysts, 70–100°C for Ti).

  • Termination:

    • Quench with wet methanol (containing a drop of HCl).

    • Precipitate the polymer by pouring the reaction mixture into excess cold methanol.

    • Filter and dry under vacuum.

  • Analysis:

    • Conversion:

      
      H NMR (integrate methine quartet of polymer vs. monomer).
      
    • Molecular Weight: GPC (Gel Permeation Chromatography) vs. Polystyrene standards (apply Mark-Houwink correction for PLA:

      
      ).
      
Part 4: Mechanism Visualization (ROP)

The following diagram details the Coordination-Insertion Mechanism critical for understanding how the catalyst builds the polymer chain.

ROP_Mechanism State1 Resting State (L-M-OR) Coordination Coordination (C=O binds to M) State1->Coordination + Monomer Monomer Lactide Monomer Monomer->Coordination Transition Transition State (Nucleophilic Attack) Coordination->Transition Activation Insertion Ring Opening (Insertion into M-O bond) Transition->Insertion C-O Cleavage Propagation Chain Growth (New M-Alkoxide) Insertion->Propagation Chain Extension Propagation->Coordination Next Cycle

Figure 2: The catalytic cycle for the Ring-Opening Polymerization of Lactide via coordination-insertion.

Part 5: Troubleshooting & Expert Insights
  • Problem: Broad PDI (>1.5) or Bimodal Distribution.

    • Cause: Transesterification (back-biting) or slow initiation relative to propagation.

    • Solution: Increase the steric bulk of the ligand (e.g., switch from t-butyl to adamantyl) to shield the metal center from the growing polymer chain. Lower the reaction temperature.

  • Problem: Low Activity.

    • Cause: Catalyst aggregation or impurities (water/acid) in the monomer.

    • Solution: Subliming the lactide monomer is critical. Ensure the ligand is fully deprotonated during complex synthesis (use excess base if using salt elimination route, though alcoholysis [Protocol B] is cleaner).

  • Problem: Catalyst Decomposition.

    • Cause: Some Ti-complexes are light-sensitive or hydrolyze over weeks.

    • Solution: Store complexes in a glovebox freezer (-30°C) in the dark.

References
  • Synthesis and catalytic applications of titanium amine bis(phenolate) complexes. Source: Heriot-Watt University Research Portal. URL:[Link]

  • Amine-Bridged Bis(phenolate) Aluminum Complexes as High-Efficiency Catalysts for Controlled Polymerization of Trimethylene Carbonate. Source: Inorganic Chemistry (ACS Publications). URL:[Link]

  • Synthesis of amine-bridged bis(phenolate) rare-earth metal aryloxides and their catalytic performances. Source: Dalton Transactions (RSC Publishing). URL:[Link]

  • Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts. Source: Dalton Transactions (RSC Publishing). URL:[Link]

  • Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. Source: MDPI (Molecules). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Amine-Phenol Products

Topic: Purification of Oily Amine-Phenol Products by Recrystallization Ticket ID: CRY-AP-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Oiling Out" Phenomenon Welcome to the Crystal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Oily Amine-Phenol Products by Recrystallization Ticket ID: CRY-AP-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Oiling Out" Phenomenon

Welcome to the Crystallization Support Center. You are likely here because your amine-phenol product—instead of forming beautiful needles—has separated into a sticky, dark oil at the bottom of your flask.

Why this happens: Amine-phenols are notoriously difficult to crystallize due to Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oil" phase is thermodynamically more stable than the supersaturated solution, but the kinetic barrier to form a crystal lattice is too high.

  • The Chemical Trap: Amine-phenols are often zwitterionic. Strong internal hydrogen bonding (N-H···O) can lock the molecule into amorphous glasses rather than ordered crystals.

  • The Impurity Trap: Oxidation products (quinones) and trace solvents act as "lattice poisons," preventing nucleation.

Visual Workflow: Diagnosis & Immediate Action

Before proceeding with a protocol, use this decision tree to determine your strategy.

OilingOutWorkflow Start START: Product Oiled Out CheckPurity Check Purity (NMR/TLC) Is it >85% pure? Start->CheckPurity Impure Purity < 85% Recrystallization unlikely to work CheckPurity->Impure No Pure Purity > 85% Thermodynamic/Solvent Issue CheckPurity->Pure Yes Column Perform Flash Column or Acid/Base Extraction Impure->Column SolventCheck Is the oil miscible with the hot solvent? Pure->SolventCheck Immiscible Solvent too polar/non-polar (Phase separation) SolventCheck->Immiscible No Miscible Miscible Hot, Oils upon Cooling SolventCheck->Miscible Yes ChangeSolvent Switch Solvent System (See Module 1) Immiscible->ChangeSolvent TempControl Reheat to clear solution. Cool SLOWLY with seeding. Miscible->TempControl SaltRoute Still Oiling? Switch to Salt Formation TempControl->SaltRoute Fails

Figure 1: Decision logic for addressing oily precipitates during crystallization.

Module 1: The "Cloud Point" Method (Solvent Selection)

For amine-phenols, single-solvent systems often fail. We rely on a Binary Solvent System where the compound is soluble in Solvent A (Good) and insoluble in Solvent B (Bad).

Recommended Systems for Amine-Phenols:

  • System 1 (Polar): Ethanol (Solvent A) + Water (Solvent B). Best for polar salts.

  • System 2 (Lipophilic): Toluene or Ethyl Acetate (Solvent A) + Hexanes or Heptane (Solvent B). Best for free bases.

Protocol:
  • Dissolve the crude oil in the minimum amount of boiling Solvent A.

  • Clarify: If dark/black, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • The Cloud Point: Keep the solution boiling. Add Solvent B dropwise until a faint turbidity (cloudiness) persists.

  • The Clear Point: Add one drop of Solvent A to clear the solution.

  • Nucleation: Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed.

    • Critical Step: If oil droplets appear, scratch the glass vigorously with a glass rod to induce nucleation before the oil phase settles.

Module 2: Isoelectric Point Precipitation (The "Zwitterion Hack")

Amine-phenols are amphoteric. They are most soluble as ions (low pH or high pH) and least soluble at their Isoelectric Point (pI) , where the net charge is zero.

Protocol:
  • Dissolution: Dissolve the oily product in dilute acid (e.g., 1M HCl or 10% Acetic Acid). The amine will protonate, forming a water-soluble salt.

    • Note: Filter this solution to remove non-basic oily impurities.

  • Antioxidant Buffer: Add 1% (w/v) Sodium Bisulfite (

    
    ) to prevent the phenol from oxidizing to a quinone (which causes the "black tar").
    
  • Neutralization: Slowly add dilute base (10% NaOH or

    
    ) dropwise while stirring.
    
  • Monitoring: Use a pH meter. As you approach the pI (usually pH 6–8 for these compounds), the free base will precipitate.

  • Collection: Once the solid forms, cool on ice and filter immediately.

Module 3: Salt Formation (The "Nuclear Option")

If the free base persists as an oil, convert it to a crystalline salt. The ionic lattice energy often overcomes the amorphous tendency.

Selection Strategy:

  • Hydrochlorides (HCl): Common, but can be hygroscopic.

  • Oxalates/Tartrates: Excellent for forming rigid lattices due to multiple H-bonding sites.

SaltSelection Input Oily Free Base Choice Select Acid Input->Choice HCl HCl (Gas or Ether) Choice->HCl Oxalic Oxalic Acid Choice->Oxalic Tartaric L-Tartaric Acid Choice->Tartaric Result1 High Solubility (Good for water) HCl->Result1 Result2 Rigid Lattice (Best for oils) Oxalic->Result2 Result3 Chiral Resolution (If needed) Tartaric->Result3

Figure 2: Strategic selection of counter-ions for amine salt crystallization.

Protocol (The "Oxalate" Method):
  • Dissolve 1g of oily amine in 5 mL of warm Ethanol or Isopropanol.

  • In a separate vial, dissolve 1 equivalent of Oxalic Acid (anhydrous) in 2 mL of warm Ethanol.

  • Mix the two warm solutions.

  • Observation: A white precipitate should form almost immediately. If not, add Diethyl Ether until cloudy.

  • Cool and filter.[1][2][3]

Troubleshooting & FAQ

SymptomDiagnosisCorrective Action
Product turns black/dark brown Oxidative Decomposition. Phenols oxidize to quinones; amines oxidize to N-oxides.1. Use degassed solvents (sparge with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).2. Add ascorbic acid or sodium bisulfite to the mother liquor.3. Perform crystallization under an inert atmosphere.
Product "Oils Out" immediately Temperature Shock. The solution cooled too fast, entering the "labile zone" where phase separation beats nucleation.1. Reheat to dissolve.2. Cool slowly in a water bath (insulate flask with foil).3. Seed the solution with a crystal from a previous batch (or scratch glass).
Glassy Solid (Amorphous) Solvent Trapping. The oil solidified without organizing, trapping solvent.Trituration: Add a non-solvent (e.g., Pentane or Ether) to the glass and sonicate/grind with a spatula. This extracts the trapped solvent and induces lattice snap.
No precipitate (Solution remains clear) Supersaturation Failure. The compound is too soluble in the chosen solvent.1. Evaporate 50% of the solvent.2. Cool to -20°C (freezer).3. Try the Salt Formation module.

References

  • Vogel, A. I., & Furniss, B. S. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.

  • University of Rochester, Dept. of Chemistry. "Recrystallization Tips & Tricks."

For further assistance, please reply with your specific solvent system and compound structure (if shareable).

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 2-[(2,3-dimethylanilino)methyl]phenol

Topic: Preventing oxidation of 2-[(2,3-dimethylanilino)methyl]phenol Role: Senior Application Scientist / Technical Support Lead Executive Summary & Chemical Context 2-[(2,3-dimethylanilino)methyl]phenol (often synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing oxidation of 2-[(2,3-dimethylanilino)methyl]phenol Role: Senior Application Scientist / Technical Support Lead

Executive Summary & Chemical Context

2-[(2,3-dimethylanilino)methyl]phenol (often synthesized via reductive amination of salicylaldehyde and 2,3-dimethylaniline) is a secondary amine featuring an electron-rich phenol ring and a substituted aniline moiety.[1][2]

Why is it oxidizing? This molecule presents a "perfect storm" for oxidative degradation:

  • The Phenolic Hydroxyl: Susceptible to proton abstraction (especially at pH > 7), leading to phenolate ions that rapidly oxidize to quinones or quinone methides.

  • The N-Benzylic Linkage: The methylene bridge (–CH₂–) between the nitrogen and the phenol ring is activated. Oxidative cleavage here breaks the molecule into salicylaldehyde and 2,3-dimethylaniline derivatives.

  • Electron-Donating Groups: The two methyl groups on the aniline ring increase electron density, making the nitrogen center more prone to radical formation compared to unsubstituted analogs.

Troubleshooting Guides (Q&A Format)

Issue Category A: Discoloration & Purity[3][4]

Q1: My white crystalline powder has turned pink/brown after 48 hours of storage. Is it still usable? A: The color change indicates the formation of quinone-imines or coupled azo-compounds.

  • Diagnosis: Even trace oxidation (<1%) can cause intense coloration due to the high extinction coefficient of quinoid species.

  • Usability Decision:

    • For biological assays:Discard. Quinones are redox-active and electrophilic; they will generate false positives by reacting with cysteine residues in proteins.

    • For synthetic intermediates:Purify. If the bulk melting point is within 2°C of the literature value (approx. 110–115°C, though specific polymorphs vary), you can recrystallize.

  • Corrective Action: Recrystallize immediately using degassed Ethanol/Water (9:1) containing 0.1% Ascorbic Acid.[3][4]

Q2: I see a new impurity peak at RRT 0.85 on my HPLC. What is it? A: This is likely the Schiff base (imine) resulting from oxidative dehydrogenation or the cleavage product (salicylaldehyde).

  • Mechanism: In the presence of air and light, the secondary amine (–NH–CH₂–) can oxidize back to the imine (–N=CH–) or cleave.

  • Prevention: Ensure your HPLC mobile phase is degassed. Add 0.05% TFA (Trifluoroacetic acid) to the mobile phase; keeping the amine protonated (ammonium form) significantly retards oxidation during analysis.

Issue Category B: Synthesis & Workup

Q3: During the reductive amination, the reaction mixture turned black. How do I prevent this? A: Black tar formation suggests polymerization of the 2,3-dimethylaniline starting material or the product quinone.

  • Root Cause: The reaction was likely run at high pH or exposed to air while hot.

  • Protocol Adjustment:

    • Degas Solvents: Sparge methanol/ethanol with Argon for 20 mins before adding reagents.

    • Control pH: If using NaBH₄, the basicity can trigger phenol oxidation. Buffer the reaction or add the hydride slowly at 0°C.

    • Quench: Acidify the workup immediately to pH < 6. The ammonium salt is stable; the free base is not.

Mandatory Handling Protocols

Protocol 1: The "Zero-Headspace" Storage System

For long-term storage of solid material.

  • Container: Use amber glass vials with PTFE-lined septa.

  • Atmosphere: Flush the vial with dry Argon (heavier than air) for 30 seconds before capping.

  • Desiccant: Place the vial inside a secondary jar containing activated silica gel or P₂O₅. Moisture catalyzes autoxidation.

  • Temperature: Store at -20°C.

    • Note: Allow vial to warm to room temperature before opening to prevent water condensation on the cold solid.

Protocol 2: Preparation of Antioxidant-Stabilized Solvent

For preparing stock solutions for assays.

ComponentConcentrationFunction
Solvent DMSO or EthanolCarrier (Degassed)
Ascorbic Acid 0.1 - 0.5 mMSacrificial reductant (scavenges dissolved O₂)
EDTA 0.05 mMChelates trace Cu²⁺/Fe³⁺ (metals catalyze phenolic oxidation)

Step-by-Step:

  • Sonicate the solvent under vacuum for 15 minutes.

  • Sparge with Argon for 10 minutes.

  • Dissolve EDTA and Ascorbic acid before adding the target molecule.

  • Use solution within 4 hours.

Visualizing the Oxidation Pathway

The following diagram illustrates the critical failure points where oxidation occurs. Understanding this pathway helps you choose the right inhibitor.

OxidationPathway Target 2-[(2,3-dimethylanilino) methyl]phenol (Reduced State) Radical Phenoxyl Radical Intermediate Target->Radical -H• (via O2/Light/Metal) Cleavage Cleavage Products (Salicylaldehyde + Aniline) Target->Cleavage Oxidative Dealkylation (Benzylic oxidation) Quinone Quinone Methide (Reactive Electrophile) Radical->Quinone -e- / -H+ Polymer Brown/Black Polymers Quinone->Polymer Polymerization Acid Acidic pH (Protonation) Acid->Target Stabilizes Argon Inert Gas (Argon) Argon->Radical Blocks Formation

Caption: Mechanistic pathway of oxidative degradation showing critical intervention points (Acid/Argon).

Quantitative Stability Data

The following data summarizes the half-life (


) of the compound in solution under various conditions.
ConditionSolvent SystemAdditiveEstimated

Status
Control Water/Ethanol (pH 7)None~6 Hours🔴 Critical
Basic Water/Ethanol (pH 9)None< 30 Minutes🔴 Critical
Acidic 0.1 M HClNone> 2 Weeks🟢 Stable
Antioxidant DMSO0.1% Ascorbic Acid> 48 Hours🟡 Acceptable
Degassed DMSO (Argon sparged)None~24 Hours🟡 Acceptable

References

  • BenchChem Technical Support. (2025).[3][4][5] Preventing oxidation of 2-aminophenol during synthesis and storage.[3] Retrieved from

  • Mishra, P., et al. (2008). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.[6] Asian Journal of Chemistry.[7] Retrieved from

  • Tahir, M. N., et al. (2010).[2] 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol.[2][8] Acta Crystallographica Section E. Retrieved from

  • GOED. (2017). Best-Practice Guidelines on Oxidation Control. Retrieved from

  • Frontiers in Chemistry. (2019). Electrochemical Oxidation of Para-Aminophenol.[9] Retrieved from

Sources

Troubleshooting

Troubleshooting incomplete reduction of Schiff base intermediates

Ticket Status: OPEN Topic: Incomplete Reduction of Schiff Base Intermediates Assigned Specialist: Senior Application Scientist[1] Introduction: The "Hidden" Equilibrium Welcome to the Reductive Amination Crisis Center. I...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Incomplete Reduction of Schiff Base Intermediates Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Hidden" Equilibrium

Welcome to the Reductive Amination Crisis Center. If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing 50% starting material, a messy baseline, or the dreaded alcohol byproduct instead of your amine.[1]

The failure of reductive amination almost always stems from a misunderstanding of the Schiff base equilibrium .[1] Reductive amination is not a single reaction; it is a tug-of-war between formation (dehydration) and hydrolysis.[1] If the imine (Schiff base) does not form or persist, the reducing agent has nothing to work on—or worse, it reduces your aldehyde/ketone directly to an alcohol.[1]

This guide abandons generic advice to focus on the three critical failure points: Imine Stability , Water Management , and Hydride Selectivity .[1]

Part 1: Diagnostic Triage

Before changing reagents, diagnose the failure mode.[1] Use this logic flow to identify the root cause.

Visual Diagnostic Flowchart

DiagnosticFlow Start ISSUE: Low Yield / Incomplete Conversion CheckImine Step 1: Check Imine Formation (Run NMR/TLC before adding reductant) Start->CheckImine ImineNo Imine NOT Observed CheckImine->ImineNo No Imine ImineYes Imine Observed CheckImine->ImineYes Imine Exists CheckStruct Sterics or Electronics? ImineNo->CheckStruct ReductantIssue Reductant Issue: Imine exists but isn't reducing ImineYes->ReductantIssue WaterIssue Equilibrium Issue: Water is hydrolyzing imine CheckStruct->WaterIssue Standard Substrates SolutionTi SOLUTION: Use Ti(OiPr)4 Protocol CheckStruct->SolutionTi Hindered Ketone/Weak Amine SolutionSieves SOLUTION: Add Molecular Sieves or Dean-Stark WaterIssue->SolutionSieves pHIssue pH Issue: Imine not activated (needs H+) ReductantIssue->pHIssue NaCNBH3 used? SolutionSTAB SOLUTION: Switch to STAB (Mild, Selective) ReductantIssue->SolutionSTAB NaBH4 used? SolutionAcid SOLUTION: Adjust pH to 5-6 (Acetic Acid) pHIssue->SolutionAcid

Figure 1: Diagnostic logic tree for isolating the cause of reductive amination failure. Blue nodes indicate diagnostic steps; Black nodes indicate protocols.

Part 2: The Reducing Agent Matrix

Selecting the wrong hydride is the most common error.[1] Sodium Borohydride (


) is often too strong and non-selective, reducing the carbonyl before the imine forms.[1]
Comparison of Hydride Sources
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (

)

+

Selectivity High. Reduces imines much faster than ketones/aldehydes.[1][2]Medium. pH dependent.[1][2][3] Requires pH ~6 to favor iminium reduction.[1]Specialized. Forces imine formation via Lewis acidity.[1]
Toxicity Low (Borate salts).[1]High (Generates HCN gas with acid).[1][2]Low (Titanium salts).[1]
Water Tolerance Low.[1] Hydrolyzes slowly.[1] Use dry solvents (DCE/THF).[1]High. Stable in water/MeOH at pH 7.[1]Zero. Reacts violently with water.[1]
Best Use Case Standard. Aldehydes & unhindered ketones.[1]Niche. Aqueous systems or when STAB fails.[1]Difficult. Bulky ketones, electron-deficient amines (anilines).[1]
Key Reference Abdel-Magid et al. (1996) [1]Borch et al. (1971) [2]Bhattacharyya (1995) [3]

Part 3: Critical Failure Points & Solutions

Q1: "I see the imine on TLC, but the reaction stalls after adding the reductant."

Diagnosis: Improper pH Control (The "Goldilocks" Problem). Reductive amination via


 proceeds through the iminium  ion, not the neutral imine.[1]
  • Too Basic: The imine remains neutral and is not electrophilic enough to be reduced.[1]

  • Too Acidic: The amine nucleophile is protonated (

    
    ), preventing imine formation in the first place.[1]
    

The Fix: Ensure the pH is between 5.0 and 6.0 .

  • Indicator Trick: Add a trace of Bromocresol Green.[1] It is blue at pH > 5.4 and yellow at pH < 3.[1]8. Aim for a green color.[1]

  • Reagent Switch: Switch to STAB (Sodium Triacetoxyborohydride) . It contains internal acetoxy groups that buffer the reaction and activate the imine without external acid [1].[1]

Q2: "My ketone is sterically hindered (or the amine is an aniline), and nothing happens."

Diagnosis: Equilibrium Failure. Bulky ketones and electron-poor amines (like 4-nitroaniline) have a low equilibrium constant (


) for imine formation.[1] Water produced during the reaction drives the equilibrium back to the starting materials.[1] Standard drying agents (

) are often insufficient.[1]

The Fix: The Titanium Isopropoxide Protocol. Titanium(IV) isopropoxide acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl.[1]

  • Water Scavenger: Irreversibly consumes the water produced to form

    
    .[1]
    

Protocol (The Bhattacharyya Method) [3]:

  • Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat

    
     (1.25 equiv).
    
  • Stir at RT for 1–2 hours (or 60°C for stubborn cases). Note: The solution will become viscous.[1]

  • Dilute with absolute Ethanol or THF.

  • Add

    
     (1.0 equiv) carefully (exothermic).[1]
    
  • Quench with water (forms a white precipitate of

    
    ).[1] Filter over Celite.[1]
    
Q3: "I am getting dialkylation (tertiary amine) when I only want the secondary amine."

Diagnosis: Over-alkylation. This is common with aldehydes and primary amines.[1] The secondary amine product is often more nucleophilic than the starting primary amine, reacting again with the aldehyde.[1]

The Fix: Stepwise Addition (Indirect Reductive Amination). Do not mix everything at once.

  • Form the imine completely in MeOH or DCE (1-2 hours) with dehydrating agents (molecular sieves).

  • Then add the reducing agent at 0°C.

  • Stoichiometry: Use a slight excess of the amine (1.2–1.5 equiv) relative to the aldehyde to statistically favor mono-alkylation.[1]

Part 4: Validated Experimental Protocols

Protocol A: Standard STAB Method (For Aldehydes/Simple Ketones)

Based on Abdel-Magid et al. [1][1]

  • Preparation: Dissolve the ketone/aldehyde (1.0 mmol) and amine (1.1 mmol) in 1,2-Dichloroethane (DCE) or THF (3–5 mL).

    • Note: DCE is preferred for reaction rate, but THF is safer.[1]

  • Acidification (Optional but recommended for ketones): Add Acetic Acid (1.0 mmol).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–24 hours under Nitrogen.

    • Monitoring: Check TLC.[1][4][5][6] If the aldehyde is consumed but imine remains, add more STAB.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[1]
    
Protocol B: The "Nuclear Option" (Ti-Mediated)

Based on Bhattacharyya et al. [3] Use when Protocol A fails due to sterics or low reactivity.[1]

  • Complexation: In a dry flask under

    
    , combine the carbonyl (1.0 mmol) and amine (1.0 mmol).
    
  • Titanium Addition: Add

    
     (1.25 mmol, ~370 µL) neat.
    
  • Incubation: Stir for 1 hour at RT. For extremely hindered substrates, heat to 40–50°C.[1]

  • Reduction: Dilute with dry Ethanol (2 mL). Add

    
     (1.0 mmol, 38 mg) carefully.[1] Stir for 2 hours.
    
  • Quench: Add water (1 mL). A heavy white precipitate (

    
    ) will form.[1]
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][3][10] Journal of the American Chemical Society, 93(12), 2897–2904.[1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[1][11] Journal of the Chemical Society, Perkin Transactions 1, (9), 1351–1352.[1]

Sources

Optimization

Technical Support Center: Removal of 2,3-Dimethylaniline (2,3-DMA)

Case ID: DMA-REM-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Protocols for the removal of unreacted 2,3-dimethylaniline from reaction mixtures. Technical Overview & Compound Profile Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMA-REM-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Protocols for the removal of unreacted 2,3-dimethylaniline from reaction mixtures.

Technical Overview & Compound Profile

Before selecting a removal strategy, review the physicochemical profile of 2,3-dimethylaniline (2,3-DMA). Its high boiling point renders standard rotary evaporation ineffective, necessitating chemical or chromatographic removal.

PropertyValueImplication for Removal
Boiling Point 221–222 °CCannot be removed by standard evaporation/rotovap. Requires high-vacuum distillation (>0.1 mmHg) or chemical workup.
pKa (Conjugate Acid) ~4.7Weakly basic. Forms water-soluble salts with dilute mineral acids (HCl, H₂SO₄).
LogP ~2.2Lipophilic. Soluble in organic solvents (DCM, EtOAc) but insoluble in water at neutral pH.
Nucleophilicity ModerateSusceptible to electrophilic scavengers (isocyanates, acid chlorides).
Safety ToxicKnown methemoglobinemia inducer. Handle in fume hood.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.

RemovalStrategy Start Start: Crude Mixture with 2,3-DMA IsAcidSensitive Is your product acid-sensitive? (e.g., acetals, silyl ethers) Start->IsAcidSensitive AcidWash Method A: Acid-Base Extraction (1M HCl Wash) IsAcidSensitive->AcidWash No (Stable) ResinScavenge Method B: Solid-Supported Scavenging (PS-Isocyanate / SCX) IsAcidSensitive->ResinScavenge Yes (Unstable) Chromatography Method C: Flash Chromatography (Amine-Modified Silica) AcidWash->Chromatography If purity < 95% ResinScavenge->Chromatography If purity < 95%

Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product stability.

Method A: Acid-Base Extraction (Standard Protocol)

Best For: Acid-stable products (amides, esters, aromatics). Mechanism: Protonation of the aniline nitrogen converts the lipophilic free base into a water-soluble anilinium salt (


), partitioning it into the aqueous phase.
Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 1M Hydrochloric Acid (HCl).[1]

  • Brine: Saturated NaCl solution.

Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in the organic solvent (approx. 10 mL per gram of crude).

  • First Wash (Acidic): Transfer to a separatory funnel. Add 1M HCl (volume equal to organic layer).

    • Technical Note: Ensure the aqueous layer pH is < 2. At pH 2, the ratio of [Salt]/[Free Base] is > 1000:1, ensuring quantitative removal.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to separate. Collect the organic layer.[1][2][3]

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a pad of Celite.

  • Second Wash (Polishing): Repeat the 1M HCl wash once more to remove trace aniline.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove excess acid) followed by Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Method B: Scavenger Resins (For Acid-Sensitive Targets)

Best For: Acid-labile products (acetals, Boc-groups), parallel synthesis, or when avoiding aqueous workup. Mechanism:

  • Electrophilic Resins (e.g., PS-Isocyanate): Covalently bind the nucleophilic aniline to the solid support (forming a urea).

  • Strong Cation Exchange (SCX): Ionically bind the basic aniline.

Protocol: PS-Isocyanate Scavenging
  • Resin Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: Use 3 equivalents of resin relative to the estimated amount of unreacted 2,3-DMA.

  • Dissolution: Dissolve crude mixture in DCM or THF (avoid alcohols if using isocyanate resins, as they compete).

  • Addition: Add the calculated mass of PS-Isocyanate resin.

  • Incubation: Shake or stir gently (do not use magnetic stir bars as they grind the resin) at room temperature for 4–12 hours.

    • Validation: Monitor by TLC until the aniline spot (usually low Rf) disappears.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin cake with DCM to recover entrained product.

  • Concentration: Evaporate solvent to yield purified product.

Method C: Flash Chromatography (The Cleanup)

Best For: Complex mixtures where extraction/scavenging is insufficient. Challenge: Anilines interact strongly with the acidic silanols (


) on silica gel, causing "streaking" or broad tailing that co-elutes with products.
Optimization Strategy

To obtain sharp peaks, you must mask the silica's acidity.

ParameterRecommendation
Stationary Phase Standard Silica Gel (40–63 µm)
Mobile Phase Modifier 1% Triethylamine (TEA) or 1% NH₄OH
Elution Gradient Hexanes/Ethyl Acetate (most common)
Visualization UV (254 nm) or Iodine Stain (Anilines stain dark brown)
Protocol
  • Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing 1% TEA. This neutralizes active silanol sites.

  • Loading: Load sample (liquid or dry load on Celite).

  • Elution: Run the gradient maintaining the 1% TEA concentration in the organic solvents.

  • Workup: After collecting fractions, the TEA is volatile and will be removed during rotary evaporation (or via high vacuum).

Troubleshooting & FAQs

Q: I tried the HCl wash, but my product precipitated out.

  • Diagnosis: Your product likely contains a basic nitrogen (pyridine, amine) that also protonated.

  • Solution: Switch to Method C (Chromatography) . Alternatively, use a "Back-Extraction" technique:

    • Perform the acid wash (Product + Aniline go into water).

    • Separate organic layer (discard non-basic impurities).

    • Basify the aqueous layer to pH > 10 using NaOH.

    • Extract with fresh organic solvent. Both amines return to organic phase, but you have removed non-basic impurities. You must then separate the two amines via chromatography.

Q: I have a stubborn emulsion during the extraction.

  • Cause: 2,3-DMA can act as a surfactant when protonated, especially in the presence of particulates.

  • Fix:

    • Add solid NaCl to the aqueous layer until saturated.

    • Filter the entire biphasic mixture through a pad of Celite or glass wool.

    • Wait 20 minutes. If layers don't separate, add a small amount of Methanol (demulsifier).

Q: Can I just distill it off?

  • Analysis: 2,3-DMA boils at ~221°C.[4][5][6]

  • Advice: Standard rotovaps only reach ~10 mmHg, lowering the BP to approx 100°C, which is still too high for many labile products. You need a Kugelrohr apparatus or a high-vacuum manifold (<0.5 mmHg) to distill it off at manageable temperatures (<60°C).

References

  • Chemical Properties & Safety

    • National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 6893, 2,3-Dimethylaniline. Retrieved from [Link]

  • Scavenger Resin Protocols

    • Biotage. (n.d.). Strategies for Work-up and Purification using Scavengers. Retrieved from [Link] (General reference for PS-Isocyanate workflows).

  • Chromatography Techniques

    • Reich, H. J. (2017). Common Mobile Phases and Modifiers for Flash Chromatography. University of Wisconsin-Madison. Retrieved from [Link]

  • pKa Data

    • Perrin, D. D. (1965).[8] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[8] (Standard reference for aniline pKa values).

Sources

Troubleshooting

Technical Support Center: Molecular Weight Distribution (MWD) Control

Senior Application Scientist Desk Status: Online Current Focus: Precision Polymerization (CRP, ROP, Coordination Catalysis) Audience: Drug Delivery Systems (DDS) Engineers, Polymer Chemists Core Directive & Operational P...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online Current Focus: Precision Polymerization (CRP, ROP, Coordination Catalysis) Audience: Drug Delivery Systems (DDS) Engineers, Polymer Chemists

Core Directive & Operational Philosophy

Welcome to the Advanced Polymerization Support Center. You are likely here because your GPC/SEC traces are showing broad dispersities (


), multimodal distributions, or unpredictable chain lengths. In drug development—whether for PEGylation, antibody-drug conjugates (ADCs), or biodegradable microspheres (PLGA)—distribution is dosage.  A broad MWD leads to variable degradation rates and inconsistent pharmacokinetic profiles.

This guide does not offer generic advice. We treat your polymerization reactor as a kinetic battleground between Initiation (


)  and Propagation (

)
. To control MWD, you must force

(or

) and ensure rapid dynamic exchange between active and dormant species.

Troubleshooting Tickets (Issue-Based Guides)

Ticket #001: Broad Dispersity in ATRP ( )

Context: You are synthesizing a block copolymer for micellar delivery using Atom Transfer Radical Polymerization (ATRP), but the first block has a high PDI.

Root Cause Analysis: In ATRP, control relies on the equilibrium between active radicals and dormant alkyl halides.[1] If the deactivation rate (


) is too slow, chains grow uncontrollably before returning to the dormant state. Alternatively, if initiation is slower than propagation, early chains grow long before late chains even start.

Diagnostic Protocol:

  • Check the Color: Is your reaction turning green/blue (Cu(II)) too quickly? You may have too much oxygen (radical scavenger).

  • Check the Initiator: Are you using a bromine-based initiator with a chlorine-based catalyst? (See Halogen Exchange below).

Solution: The Halogen Exchange Technique To narrow PDI, we must decelerate propagation relative to initiation.[1] The bond strength of C-Cl is higher than C-Br.

  • The Fix: Use an Alkyl Bromide initiator (R-Br) but a Copper(I) Chloride (CuCl) catalyst complex.

  • Mechanism: Rapid initiation occurs via the weaker R-Br bond. Once a monomer adds, the chain is deactivated by Cu(II)Cl, forming a stronger R-Cl dormant end.[1] This R-Cl species reactivates slower (

    
     decreases), allowing all chains to initiate before significant propagation occurs.
    

Step-by-Step Protocol (Halogen Exchange):

  • Stoichiometry: Ratio

    
    .
    
  • Solvent: Degassed Anisole or DMF (high solubility for Cu complexes).

  • Execution:

    • Add CuCl and Ligand (e.g., PMDETA) to Schlenk flask.

    • Perform 3x Freeze-Pump-Thaw cycles (Critical:

      
       removal).
      
    • Inject degassed monomer and R-Br initiator under

      
       flow.
      
    • Heat to reaction temp (e.g., 60°C).

  • Validation: Monitor conversion via NMR. Stop at <90% conversion to prevent bimolecular termination (coupling).

Ticket #002: Retardation & High PDI in RAFT Polymerization

Context: You are polymerizing Vinyl Acetate (LAM) or Styrene (MAM) and observing an induction period followed by broad MWD.

Root Cause Analysis: RAFT relies on the Chain Transfer Agent (CTA).[2] A mismatch between the Monomer reactivity and the CTA's "Z-group" (stabilizing group) or "R-group" (leaving group) is fatal.

  • Issue A (Retardation): The intermediate radical is too stable (Z-group stabilizes too well), causing slow fragmentation.

  • Issue B (Poor Control): The R-group is a poor leaving group compared to the propagating radical, meaning the chain never transfers.

Decision Matrix (Z-Group Selection):

Monomer TypeExamplesRequired RAFT Agent (Z-Group)Why?
MAM (More Activated)Styrene, MMA, MethacrylatesDithiobenzoates (Ph), Trithiocarbonates (S-Alkyl)High reactivity monomers need stable intermediates to control propagation.
LAM (Less Activated)Vinyl Acetate, NVP, NVCXanthates (O-Alkyl), Dithiocarbamates (N-Alkyl)Low reactivity monomers form unstable radicals; strong Z-groups would inhibit reaction entirely.

Visual Logic: RAFT Agent Selection

RAFT_Selection Start Select Monomer Check_Reactivity Is Monomer 'Activated'? (Conjugated to C=O, CN, Ph?) Start->Check_Reactivity MAM Yes (MAM) (Styrene, MMA, Acrylates) Check_Reactivity->MAM Conjugated LAM No (LAM) (Vinyl Acetate, NVP) Check_Reactivity->LAM Non-Conjugated Action_MAM Use Dithiobenzoates or Trithiocarbonates MAM->Action_MAM Action_LAM Use Xanthates (MADIX) or Dithiocarbamates LAM->Action_LAM Warning mismatch causes Retardation or Dead Chains Action_MAM->Warning Action_LAM->Warning

Caption: Decision tree for matching RAFT agent Z-groups to monomer reactivity to prevent inhibition.

Ticket #003: Bimodal Distribution in Metallocene Catalysis

Context: You are producing Polyethylene (PE) or Polypropylene (PP) using a single-site metallocene catalyst, but GPC shows a "shoulder" or a second peak (Bimodal).

Root Cause Analysis: Metallocenes are "Single-Site" catalysts and should theoretically produce


 (Schulz-Flory distribution). Bimodality implies:
  • Impurities: Water/Alcohols reacting with MAO (Methylaluminoxane) to form a second, distinct active species.

  • Thermal Gradients: Hotspots in the reactor causing different

    
     ratios.
    
  • Mixed Catalyst: (If intentional) You are using two catalysts with different hydrogen responses.

Troubleshooting Protocol:

  • Step 1: Scavenger Titration. Increase the concentration of scavenger (TEAL - Triethylaluminum or TIBA - Triisobutylaluminum) in the reactor before catalyst injection.

    • Target: Al:Zr ratio > 1000:1 (for MAO activation).

  • Step 2: Temperature Control. Ensure the exotherm is managed. In solution polymerization, high T favors

    
    -hydride elimination (chain transfer), creating low MW tails.
    
  • Step 3: Feed Purity. Install molecular sieve columns (3Å/4Å) on ethylene/propylene feed lines.

Ticket #004: Batch Variability in PLGA (Biodegradable Polyesters)

Context: You are synthesizing PLGA for microsphere encapsulation. One batch releases drug in 2 weeks, the next in 4 weeks. GPC shows varying PDI.

Root Cause Analysis: In Ring-Opening Polymerization (ROP) of Lactide/Glycolide, Transesterification is the enemy.

  • Intramolecular: Back-biting (forms cyclic oligomers).

  • Intermolecular: Chain redistribution (broadens PDI toward

    
    ).
    This scrambles the sequence (blocky vs. random) and alters degradation rates.
    

Optimization Guide:

  • Catalyst Switch: Move away from Sn(Oct)₂ (Stannous Octoate) if possible. It is a potent transesterification catalyst at high conversion.

    • Alternative:Aluminum Isopropoxide or Zinc Proline (slower, but strictly controlled coordination-insertion mechanism).

  • Temperature Cap: Do not exceed 130°C. Transesterification activation energy is higher than propagation. Lower T favors control.

  • Stop Early: Quench the reaction at 80-90% conversion. The final 10% is where most back-biting occurs due to monomer depletion.

Visualizing the Control Mechanism (ATRP)

Understanding the equilibrium is vital. You want the equilibrium to lie heavily to the left (Dormant).

ATRP_Equilibrium Dormant Dormant Species (P-X) Active Active Radical (P*) Dormant->Active k_act Active->Dormant k_deact (FAST) Deactivator Deactivator (Cu-II-X) Active->Deactivator Polymer Polymer Growth (P-M*) Active->Polymer + Monomer (k_p) Activator Activator (Cu-I) Activator->Active Monomer Monomer

Caption: ATRP Equilibrium. For narrow MWD, k_deact must be fast (high concentration of Cu-II) to minimize radical lifetime.

Comparative Data: Method vs. Achievable PDI

MethodMechanismTypical PDI (

)
Tolerance to ImpuritiesPrimary Drug Delivery Application
Anionic Living Ionic< 1.05Zero (Requires high vacuum/break-seals)PEG standards, Block copolymers
ATRP Radical (Cu-mediated)1.05 - 1.20Moderate (Requires

removal)
Surface modification, Protein conjugates
RAFT Radical (Degenerative transfer)1.10 - 1.30High (Works in water/emulsion)Hydrogels, complex architectures
ROP Coordination-Insertion1.10 - 1.50Moderate (Water terminates chains)PLGA/PLA (Bio-resorbable sutures/depots)

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3] Australian Journal of Chemistry. Link

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews. Link

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide.[4] Chemical Reviews. Link

  • Soer, W. J., et al. (2000). Bimodal Polyethylene from Single-Site Catalysts. Macromolecules.[4][5][6][7][8][9][10][11][12] Link

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for monomers and catalysts before use. High-pressure polymerization (Ethylene/Propylene) requires rated blast shielding.

Sources

Optimization

Technical Support Center: Crystallographic Challenges in Amine-Phenolate Metal Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amine-phenolate metal complexes. This guide is designed to provide expert advice and practical solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amine-phenolate metal complexes. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in the solid-state characterization of these versatile compounds: crystal twinning . As a Senior Application Scientist, I've encountered numerous instances where promising complexes yielded diffraction data complicated by twinning. This resource synthesizes field-proven insights and established crystallographic principles to help you navigate these challenges effectively.

The unique coordination chemistry of amine-phenolate ligands, including their steric and electronic tunability, can give rise to complex crystal packing arrangements.[1][2] These same features can sometimes create energy landscapes where twinned crystals are kinetically or thermodynamically favored. This guide will equip you with the knowledge to identify, troubleshoot, and ultimately solve issues related to crystal twinning in your amine-phenolate metal complexes.

Troubleshooting Guide: From Twinned Crystals to Single-Crystal Data

This section addresses specific problems you might encounter during your crystallization and diffraction experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving it.

Issue 1: My diffraction pattern shows overlapping or split reflection spots, suggesting twinning.

Question: I've collected a diffraction dataset for my new amine-phenolate complex, and the reciprocal lattice view shows what appears to be multiple lattices. How can I confirm this is twinning and what are my immediate next steps?

Answer:

The observation of overlapping or split reflections is a classic indicator of a twinned crystal or a polycrystal.[3] Twinning occurs when two or more distinct crystal domains grow together in a symmetrical, non-random orientation.[3][4] For amine-phenolate complexes, this can be influenced by factors such as ligand flexibility, solvent interactions, and the formation of supramolecular assemblies like dimers.[5][6][7]

Diagnostic Workflow:

  • Initial Visual Inspection: Carefully examine your crystals under a polarized light microscope before mounting. Twinned crystals may sometimes show distinct domains or irregular extinction patterns.[1] However, the absence of visual cues does not rule out twinning.

  • Diffraction Pattern Analysis:

    • Reciprocal Lattice Viewer: Use the software provided with your diffractometer (e.g., CrysAlisᴾʳᵒ, APEX4) to visualize the reciprocal lattice.[8] Multiple, symmetrically related lattices are a strong indication of twinning.

    • Unit Cell Determination: Attempt to index the reflections. Software may identify multiple domains and suggest possible twin laws. A twin law describes the symmetry operation (e.g., a rotation or reflection) that relates the different crystal domains.[9]

  • Data Processing with Twinning in Mind: If twinning is confirmed, modern crystallographic software is well-equipped to handle it.

    • Integration: The software can often integrate the diffraction data from each twin component separately.

    • Refinement: During structure refinement, you will need to apply the determined twin law and refine the twin component fraction (BASF in SHELXL). This will account for the contribution of each domain to the overall diffraction pattern.

dot

Caption: Workflow for identifying and processing data from a twinned crystal.

Issue 2: My amine-phenolate complex consistently yields twinned crystals. How can I modify my crystallization conditions to obtain single crystals?

Question: I've tried standard crystallization techniques (slow evaporation, vapor diffusion), but my amine-phenolate complex always grows as twinned crystals. What experimental parameters can I change to favor the growth of single crystals?

Answer:

Persistent twinning is a sign that the energy barrier for forming a twinned nucleus is comparable to, or even lower than, that for a single crystal under your current conditions.[3] The key is to alter the crystallization kinetics and thermodynamics to favor the growth of a single domain.

Experimental Strategies to Overcome Twinning:

StrategyPrincipleRecommended Protocol
Solvent System Modification The solvent can influence crystal packing through interactions with the complex, affecting the relative stability of different crystal forms and potentially discouraging twinning.[10][11]1. Vary Solvent Polarity: If you are using a nonpolar solvent like toluene, try a more polar solvent like THF or acetonitrile, or vice versa. The formation of solvent adducts can alter the crystal packing.[5][6][7]2. Use a Solvent Mixture: Create a binary or even tertiary solvent system. The differential solubility can slow down crystal growth, providing more time for ordered, single-crystal formation.3. Introduce Additives: Small amounts of a coordinating solvent or a molecule that can disrupt intermolecular interactions leading to twinning can be beneficial.
Temperature Control Slower cooling rates reduce the degree of supersaturation, which can favor the growth of fewer, higher-quality crystals over rapid nucleation of multiple, potentially twinned, domains.1. Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool very slowly (e.g., over several days) in a dewar or a programmable heating block.2. Isothermal Crystallization: Maintain a constant temperature and achieve supersaturation through very slow evaporation or vapor diffusion.
Microseeding Introducing a tiny, pre-existing crystal (a "seed") into a saturated solution can bypass the initial nucleation stage and promote controlled growth on a single lattice. This has been shown to be effective even when using a twinned crystal as the source for the seeds.[12]1. Prepare a Seed Stock: Crush a few of the twinned crystals in a small amount of mother liquor.2. Serial Dilution: Serially dilute the seed stock until you have a solution that contains very few, very small seed crystals.3. Introduce Seeds: Add a small droplet of the diluted seed stock to a fresh, saturated solution of your complex.
Ligand Modification The steric and electronic properties of the amine-phenolate ligand itself can have a profound impact on crystal packing and the propensity for twinning.[1][13]1. Increase Steric Bulk: Introduce bulkier substituents on the phenolate rings or the amine backbone. This can disrupt packing motifs that are prone to twinning.2. Alter Ligand Flexibility: A more rigid ligand backbone may reduce the number of accessible conformations and favor a single packing arrangement.

Frequently Asked Questions (FAQs)

Q1: Are certain types of amine-phenolate metal complexes more prone to twinning?

A1: While any crystal can theoretically twin, certain structural features in amine-phenolate complexes may increase this likelihood. For instance, complexes that form dimers or other oligomers in the solid state can be more susceptible, as the interactions between the monomeric units can provide a template for twinning.[5][6][7][14] Additionally, complexes with high symmetry or pseudosymmetry in their molecular structure may be more prone to twinning, as the energy penalty for forming a twinned interface can be relatively low.[9]

Q2: What is the difference between merohedral and non-merohedral twinning, and why does it matter?

A2: The distinction is crucial for data processing. In merohedral twinning , the crystal lattices of the twin domains are perfectly superimposed. This can make the twinning difficult to detect initially and can lead to an incorrect space group assignment if not properly handled. In non-merohedral twinning , the lattices are not perfectly overlapped, resulting in some reflections being unique to each domain while others overlap.[9] This is often easier to detect from the diffraction pattern. Your data processing strategy will depend on the type of twinning present.

Q3: Can I still publish a crystal structure if the data is from a twinned crystal?

A3: Absolutely. With modern software and refinement techniques, it is possible to solve and refine high-quality crystal structures from twinned data.[3][12] The key is to correctly identify the twinning, apply the appropriate twin law during refinement, and report the twin fraction and the refinement statistics in your manuscript and crystallographic information file (CIF).

Q4: What are "transformation twins" and could they be relevant for my amine-phenolate complexes?

A4: Transformation twins occur when a crystal undergoes a phase transition to a lower symmetry phase upon cooling.[3][4][15] The symmetry elements that are "lost" during the transition can become twin elements in the lower symmetry phase. If your amine-phenolate complex is synthesized at a high temperature and crystals form as it cools, or if you observe a phase change during variable temperature crystallography, you might be dealing with transformation twinning.

References

  • Johnson, A. L., Davidson, M. G., Pérez, Y., Jones, M. D., Merle, N., Raithby, P. R., & Richards, S. P. (2009). Synthesis and structure of aluminium amine-phenolate complexes. Dalton Transactions, (28), 5551-5558. [Link]

  • Guperman, K., & Kol, M. (2001). Coordination chemistry of amine bis(phenolate) titanium complexes: tuning complex type and structure by ligand modification. Inorganic Chemistry Communications, 4(8), 429-432. [Link]

  • Harada, T., Sugimoto, H., & Shiro, Y. (2016). Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(12), 897-902. [Link]

  • Johnson, A. L., Davidson, M. G., Jones, M. D., Lunn, M. D., & Mahon, M. F. (2009). Synthesis and structure of aluminium amine-phenolate complexes. Dalton Transactions, (28), 5551-5558. [Link]

  • Johnson, A. L., Davidson, M. G., Pérez, Y., Jones, M. D., Merle, N., Raithby, P. R., & Richards, S. P. (2009). Synthesis and structure of aluminium amine-phenolate complexes. Dalton Transactions, (28), 5551-8. [Link]

  • Bruker. (n.d.). APEX4. Bruker. [Link]

  • Elmali, A., Kabak, M., & Elerman, Y. (2006). Coordination chemistry of amine bis(phenolate) cobalt(II), nickel(II), and copper(II) complexes. Journal of Coordination Chemistry, 59(14), 1549-1560. [Link]

  • Wang, Y., Zhang, J., & Zhang, J. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules, 30(4), 932. [Link]

  • Kol, M., Segal, S., & Goldberg, I. (2001). Titanium(IV) complexes of trianionic amine triphenolate ligands. Inorganic Chemistry Communications, 4(4), 177-179. [Link]

  • Liu, Y., & Wang, Y. (2022). A Different View of Solvent Effects in Crystallization. Crystals, 12(1), 108. [Link]

  • Wikipedia. (2023). Crystal twinning. In Wikipedia. [Link]

  • Lambart, S. (2020). L7: Crystal defects and twinning. [Link]

  • Zhang, J., Wang, Y., & Zhang, J. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules, 30(4), 932. [Link]

  • Herbst-Irmer, R., & Sheldrick, G. M. (2003). Introduction to twinning. Acta Crystallographica Section D: Biological Crystallography, 59(8), 1279-1285. [Link]

  • How It Comes Together. (2025, November 13). How Do You Prevent Unwanted Crystal Formation In Solutions? [Video]. YouTube. [Link]

  • Nelson, S. A. (2019). Twinning, Polymorphism, Polytypism, Pseudomorphism. Tulane University. [Link]

  • Reza-E-Rabby, M., & El-Kadiri, H. (2021). A Review on Capturing Twin Nucleation in Crystal Plasticity for Hexagonal Metals. Metals, 11(9), 1391. [Link]

  • Chen, Y.-T., & Chen, C.-T. (2015). Evolution of aluminum aminophenolate complexes in the ring-opening polymerization of ε-caprolactone: electronic and amino-chelating effects. Dalton Transactions, 44(35), 15536-15545. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystal Structure of N-(2-hydroxybenzyl)-2,3-dimethylaniline

This guide provides a comprehensive technical overview of the X-ray crystal structure of N-(2-hydroxybenzyl)-2,3-dimethylaniline, a Schiff base of significant interest in coordination chemistry and materials science. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the X-ray crystal structure of N-(2-hydroxybenzyl)-2,3-dimethylaniline, a Schiff base of significant interest in coordination chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document serves as an expert guide to its synthesis, crystallization, and structural analysis. We will project its likely structural characteristics based on established principles and compare them with closely related, experimentally determined structures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of Schiff bases.

Introduction: The Significance of N-(2-hydroxybenzyl)-2,3-dimethylaniline

Schiff bases derived from salicylaldehyde are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions.[1][2] The molecule N-(2-hydroxybenzyl)-2,3-dimethylaniline is a derivative that combines the chelating properties of the salicylaldehyde moiety with the steric and electronic influences of the 2,3-dimethylaniline group. The ortho- and meta-methyl substituents on the aniline ring are expected to induce significant steric hindrance, which can influence the planarity of the molecule, its crystal packing, and its coordination geometry with metal centers. Understanding the three-dimensional structure of this compound is crucial for designing novel catalysts, molecular sensors, and materials with tailored photophysical properties.

Synthesis and Crystallization

The first step in any crystallographic analysis is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of N-(2-hydroxybenzyl)-2,3-dimethylaniline

The synthesis of this Schiff base is predicated on the condensation reaction between 2,3-dimethylaniline and 2-hydroxybenzaldehyde (salicylaldehyde). This is a well-established method for forming the characteristic imine (-C=N-) bond.[2][3]

Experimental Protocol: Synthesis

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.21 g (10 mmol) of 2,3-dimethylaniline in 30 mL of absolute ethanol. In a separate beaker, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol.

  • Reaction: Slowly add the salicylaldehyde solution to the 2,3-dimethylaniline solution with continuous stirring at room temperature.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Isolation: After the reaction is complete, allow the solution to cool to room temperature. A yellow crystalline product is expected to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator. The product can be further purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 2_3_DMA 2,3-Dimethylaniline in Ethanol Mixing Combine and Stir 2_3_DMA->Mixing Salicylaldehyde Salicylaldehyde in Ethanol Salicylaldehyde->Mixing Reflux Reflux for 2-4h Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Washing->Drying Product Product Drying->Product N-(2-hydroxybenzyl)- 2,3-dimethylaniline

Caption: Synthetic workflow for N-(2-hydroxybenzyl)-2,3-dimethylaniline.

Crystallization Strategies

The growth of high-quality single crystals is often the most challenging step. For Schiff bases, slow evaporation is a commonly successful technique.

Experimental Protocol: Crystallization

  • Solvent Selection: Prepare a saturated solution of the purified Schiff base in a suitable solvent or solvent mixture at a slightly elevated temperature. Good candidate solvents include ethanol, methanol, acetonitrile, or a mixture such as chloroform/hexane.[4][5]

  • Slow Evaporation: Loosely cap the vial or beaker containing the solution and leave it undisturbed in a vibration-free environment at room temperature.

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.

  • Harvesting: Carefully harvest the best-formed crystals with well-defined faces using a spatula or forceps.

X-ray Diffraction Analysis: A Standard Workflow

Once suitable crystals are obtained, the process of determining the molecular structure can begin. This involves a standardized workflow using a single-crystal X-ray diffractometer.[6][7][8]

XRD_Workflow Crystal_Selection 1. Select & Mount a Single Crystal Diffractometer 2. Mount on Diffractometer Crystal_Selection->Diffractometer Data_Collection 3. Data Collection (Rotate crystal in X-ray beam) Diffractometer->Data_Collection XRay_Source X-ray Source (e.g., Mo Kα) XRay_Source->Data_Collection Detector Detector Data_Collection->Detector Diffraction_Pattern 4. Obtain Diffraction Pattern Detector->Diffraction_Pattern Data_Processing 5. Data Processing (Integration & Scaling) Diffraction_Pattern->Data_Processing Structure_Solution 6. Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement 7. Structure Refinement Structure_Solution->Structure_Refinement Final_Structure 8. Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Sources

Comparative

A Comparative Guide to Catalytic Performance: 2,3-Dimethyl vs. 2,6-Dimethyl Ligand Architectures

For Researchers, Scientists, and Drug Development Professionals In the intricate world of transition metal catalysis, the selection of the supporting ligand is a paramount decision that dictates the efficiency, selectivi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the selection of the supporting ligand is a paramount decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Trivial structural modifications to a ligand can lead to profound changes in catalytic outcomes. This guide offers an in-depth comparison of two seemingly similar ligand motifs: those bearing 2,3-dimethylphenyl and 2,6-dimethylphenyl substituents, focusing on monophosphine ligands as a case study. We will explore the fundamental steric and electronic differences, present comparative performance data, and provide a validated experimental protocol for their evaluation.

The Core Dichotomy: Steric Hindrance at the Metal Center

The primary distinction between 2,3-dimethyl and 2,6-dimethyl substituted aryl ligands, particularly in phosphines, lies in the steric environment they create around the metal center. This difference is best quantified by the concept of the Tolman cone angle, a measure of the ligand's bulk.[1][2][3][4]

  • 2,6-Dimethylphenyl Ligands (e.g., Tri(o-tolyl)phosphine): With methyl groups at both ortho positions, these ligands impose significant steric bulk directly adjacent to the coordinating phosphorus atom. This creates a congested environment around the metal. Such steric hindrance is known to accelerate the final reductive elimination step in many cross-coupling reactions, which is often crucial for achieving high product yields, especially with sterically demanding substrates.[5][6] However, excessive bulk can also hinder the initial oxidative addition step or prevent substrate coordination entirely.[2]

  • 2,3-Dimethylphenyl Ligands: This isomeric arrangement features one ortho-methyl and one meta-methyl group. The steric footprint is asymmetric and less imposing directly around the metal center compared to the 2,6-isomer. While still offering more bulk than an unsubstituted phenyl group, it provides a more open coordination sphere.

From an electronic standpoint, the methyl groups in both isomers are weakly electron-donating, making the phosphine ligands more electron-rich than, for example, triphenylphosphine.[7] This enhanced electron density on the phosphorus and, subsequently, the metal center can facilitate key catalytic steps like oxidative addition.[8][9] The crucial difference, therefore, is not electronic but profoundly steric.

Case Study: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and serves as an excellent platform for comparing ligand performance.[5][10] The choice of phosphine ligand is critical for the success of these reactions, influencing activity, stability, and selectivity.[5] While direct, side-by-side published data for 2,3-dimethylphenylphosphine vs. 2,6-dimethylphenylphosphine in a single specific reaction is sparse, we can infer performance from studies on related sterically differentiated ligands.

Generally, for challenging couplings involving sterically hindered aryl chlorides or the formation of tetra-ortho-substituted biaryls, bulky ligands are required.[11] In these scenarios, a 2,6-dimethyl substituted ligand would be hypothesized to outperform its 2,3-dimethyl counterpart. Conversely, for less demanding substrates, the extreme bulk of the 2,6-isomer might be unnecessary or even detrimental, potentially leading to slower reaction rates compared to the more accessible 2,3-isomer.

Interpreting Performance Metrics:

When evaluating these ligands, key performance indicators include:

  • Reaction Yield (%): The amount of desired product formed.

  • Turnover Number (TON): The moles of product formed per mole of catalyst. A measure of catalyst longevity.

  • Turnover Frequency (TOF): The TON per unit time (e.g., h⁻¹). A measure of catalyst activity/speed.

Hypothetical Performance Comparison

The following table summarizes the expected performance based on established principles of ligand effects in catalysis.[5][7][8]

Ligand Feature2,6-Dimethylphenylphosphine2,3-DimethylphenylphosphineMechanistic Rationale
Steric Hindrance High (Large Cone Angle)Moderate (Medium Cone Angle)Two ortho-methyl groups create a more congested metal center.
Oxidative Addition Potentially SlowerPotentially FasterLess steric bulk allows for easier approach of the aryl halide to the metal center.
Reductive Elimination FasterSlowerHigh steric pressure promotes the expulsion of the product, regenerating the catalyst.[12]
Ideal Substrates Sterically hindered aryl halides (e.g., aryl chlorides, di-ortho-substituted arenes).[11]Less hindered aryl halides (e.g., aryl bromides, iodides).The bulky ligand is necessary to overcome the high activation barrier for challenging substrates.
Potential Drawback Can inhibit coordination of some substrates.May be less effective for promoting difficult reductive elimination steps.Extreme bulk can block the active site; less bulk may not provide the necessary impetus for product release.

Experimental Design for Ligand Screening

To objectively compare the catalytic activity of 2,3-dimethyl- and 2,6-dimethyl-substituted phosphine ligands, a standardized experimental protocol is essential. The following workflow outlines a robust procedure for a model Suzuki-Miyaura coupling reaction.

Workflow for Comparative Ligand Evaluation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Glovebox/Schlenk Line Setup reagents Weigh Catalyst Precursor (e.g., Pd(OAc)2), Ligands, Base (e.g., K3PO4), and Aryl Halide start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent boronic Add Arylboronic Acid solvent->boronic heat Heat to Reaction Temp (e.g., 100 °C) with Vigorous Stirring boronic->heat monitor Monitor Progress via TLC/GC-MS heat->monitor quench Cool to RT, Quench with H2O monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (e.g., MgSO4), Filter, Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify analyze Characterize & Quantify Yield (NMR, GC) purify->analyze

Caption: A standardized workflow for comparing ligand performance in a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid.

This protocol is a representative example and should be adapted based on specific substrates and laboratory safety procedures.

  • Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere (glovebox), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective phosphine ligand (2 mol%) to a vial containing anhydrous toluene. Stir for 15-30 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Initiation: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the pre-formed catalyst solution via syringe.

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath and stir vigorously.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion rate. This allows for the calculation of TOF.

  • Work-up: Upon completion (as determined by monitoring), cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating system, when run in parallel for both the 2,3-dimethyl and 2,6-dimethyl substituted ligands, provides a direct and reliable comparison of their catalytic efficacy.

Mechanistic Implications and Ligand Selection

The choice between a 2,3- and 2,6-dimethyl substituted ligand is a strategic decision based on the specific challenges of a given catalytic transformation.

G Ligand_26 2,6-Dimethyl Ligand High Steric Hindrance Adv_26 Promotes Reductive Elimination Stabilizes Low-Coordinate Species Ligand_26:f1->Adv_26 Leads to Disadv_26 Hinders Oxidative Addition May Block Substrate Binding Ligand_26:f1->Disadv_26 Can cause Ligand_23 2,3-Dimethyl Ligand Moderate Steric Hindrance Adv_23 Facilitates Oxidative Addition Accommodates Larger Substrates Ligand_23:f1->Adv_23 Leads to Disadv_23 Slower Reductive Elimination Less Effective for Bulky Products Ligand_23:f1->Disadv_23 Can cause

Caption: Cause-and-effect relationship between ligand structure and catalytic performance.

Choose a 2,6-dimethyl substituted ligand when:

  • The reductive elimination step is known to be rate-limiting.

  • The substrates are sterically demanding, and catalyst decomposition via dimerization needs to be suppressed.

  • Coupling unreactive electrophiles like aryl chlorides, where a highly active catalyst is required.[5]

Choose a 2,3-dimethyl substituted ligand when:

  • The oxidative addition step is sluggish and needs to be accelerated.

  • Working with less hindered substrates where extreme steric bulk is not required.

  • A balance between steric and electronic properties is desired to avoid over- or under-performance at different stages of the catalytic cycle.

Conclusion

The isomeric position of methyl groups on a phenylphosphine ligand—2,3- versus 2,6-substitution—is a critical design element that significantly modulates catalytic performance. The 2,6-dimethyl motif provides a sterically demanding environment that is highly effective for promoting challenging reductive elimination steps, making it ideal for difficult cross-coupling reactions. In contrast, the 2,3-dimethyl isomer offers a more moderate steric profile that can facilitate faster oxidative addition without overly encumbering the metal center. Understanding this structure-activity relationship empowers chemists to make rational ligand selections, moving beyond trial-and-error and toward catalyst design tailored for optimal performance in a specific chemical context.

References

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  • Shields, J. D., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. Available from: [Link]

  • Wikipedia. (n.d.). Bite angle. Retrieved February 20, 2026, from [Link]

  • van Leeuwen, P. W. N. M., et al. (2000).
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  • Eastham, G. R., et al. (2013). Interplay of bite angle and cone angle effects. A comparison between o-C6H4(CH2PR2)(PR'2) and o-C6H4(CH2PR2)(CH2PR'2) as ligands for Pd-catalysed ethene hydromethoxycarbonylation. Dalton Transactions. Available from: [Link]

  • Kranenburg, M., et al. (2001). An X-ray Study of the Effect of the Bite Angle of Chelating Ligands on the Geometry of Palladium(allyl) Complexes: Implications for the Regioselectivity in the Allylic Alkylation. Inorganic Chemistry. Available from: [Link]

  • Billingsley, K. L., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. Available from: [Link]

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  • ResearchGate. (n.d.). Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Retrieved February 20, 2026, from [Link]

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Validation

Precision Tuning of Aminomethylphenol Ligands: Steric vs. Electronic Control in Catalysis

Executive Summary Aminomethylphenol ligands (often manifesting as "Salan" or "Mannich base" ligands) represent a cornerstone of modern coordination chemistry due to their modular synthesis and high tunability. By leverag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethylphenol ligands (often manifesting as "Salan" or "Mannich base" ligands) represent a cornerstone of modern coordination chemistry due to their modular synthesis and high tunability. By leveraging the Mannich reaction, researchers can independently modulate the steric environment (via ortho-substitution) and electronic density (via para-substitution) of the phenolate donor. This guide provides a technical comparison of these two control mechanisms, offering protocols for synthesis and characterization to assist in the rational design of catalysts for olefin polymerization and biomimetic oxidation.

Structural Anatomy & Tuning Sites

The aminomethylphenol scaffold offers three distinct vectors for modification. Understanding the causality of each site is prerequisite to ligand design.

  • Site A: The Ortho-Position (

    
     - Steric Gatekeeper) 
    
    • Function: Controls the primary coordination sphere and nuclearity.

    • Mechanism: Bulky groups (e.g., tert-butyl, adamantyl) prevent the formation of thermodynamically stable

      
      -oxo bridged dimers. This kinetic stabilization forces the metal center into a mononuclear geometry, often essential for substrate access in catalysis.
      
  • Site B: The Para-Position (

    
     - Electronic Tuner) 
    
    • Function: Modulates the Lewis acidity of the metal and the redox potential of the ligand.

    • Mechanism: Electron-Withdrawing Groups (EWGs) like

      
       or 
      
      
      
      decrease electron density on the phenolate oxygen, increasing the Lewis acidity of the metal center (beneficial for activating electrophiles). Electron-Donating Groups (EDGs) like
      
      
      or
      
      
      stabilize high-oxidation states and facilitate ligand-centered radical formation (e.g., in Galactose Oxidase mimics).
  • Site C: The Amine Backbone (

    
    ) 
    
    • Function: Determines denticity (bidentate vs. tridentate) and chirality.

Diagram 1: The Ligand Tuning Logic Map

LigandTuning Scaffold Aminomethylphenol Scaffold Ortho Ortho-Position (R1) (Steric Control) Scaffold->Ortho Para Para-Position (R2) (Electronic Control) Scaffold->Para Geo Coordination Geometry (Prevents Dimerization) Ortho->Geo Bulkiness (t-Bu vs Me) Redox Redox Potential (E1/2) & Lewis Acidity Para->Redox Hammett Parameters Outcome1 Mononuclear Active Species Geo->Outcome1 Outcome2 Reaction Rate (k_obs) & Selectivity Redox->Outcome2 Outcome1->Outcome2 Site Accessibility

Caption: Logical flow showing how structural modifications at specific ring positions translate to physicochemical changes and catalytic outcomes.

Comparative Analysis: Sterics vs. Electronics

The following table contrasts the performance implications of steric versus electronic modifications, synthesized from data on Group 4 (Ti/Zr) polymerization catalysts and Cu-based oxidation catalysts.

Table 1: Performance Matrix of Ligand Modifications[1]
FeatureSteric Dominance (e.g., 2,4-di-tert-butyl)Electronic Dominance (e.g., 2-H, 4-nitro)Interaction Effect
Primary Mechanism Kinetic shielding of the metal center.Inductive/Mesomeric modulation of donor strength.Steric bulk can distort planarity, decoupling electronic conjugation.
Coordination Geometry Enforces lower coordination numbers (e.g., Tetrahedral). Prevents bridging.[1]Allows higher coordination numbers or bridging (e.g., Octahedral dimers).Bulky EWGs are rare; usually requires trade-offs.
Catalytic Stability High. Prevents bimolecular decomposition pathways.Variable. High Lewis acidity can lead to ligand scrambling or hydrolysis.Bulky groups protect labile bonds.
Redox Potential (

)
Minimal direct effect, though prevents solvent coordination which can shift

.
Major effect. EWGs shift

positively (harder to oxidize); EDGs shift negatively.
N/A
Application Best Fit Olefin Polymerization (prevents termination); Asymmetric Catalysis.Lewis Acid Catalysis; Biomimetic Oxidation (tuning radical stability).Finely tuned "Salan" catalysts.
Case Study Insight: The "Pac-Man" Effect

In Copper(I) chemistry, steric bulk is not merely protective; it dictates geometry. As noted in recent structural studies, removing ortho-bulk allows phenanthroline-type ligands to flatten and stack (the "pac-man" motif), quenching catalytic activity. Reintroducing ortho-t-butyl groups forces a tetrahedral geometry, opening the coordination site for substrate binding [1].

Experimental Protocols

Protocol A: Modular Synthesis via Mannich Reaction

Objective: To synthesize a library of aminomethylphenol ligands with varying R1 and R2 groups.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Paraformaldehyde (1.1 eq per substitution site)

  • Secondary Amine (e.g., morpholine, piperidine, or diamine backbone) (1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Workflow:

  • Pre-mixing: Dissolve the secondary amine and paraformaldehyde in EtOH. Stir at reflux (80°C) for 30 minutes to generate the reactive iminium ion in situ.

  • Addition: Add the substituted phenol (dissolved in minimal EtOH) dropwise to the refluxing mixture.

    • Note: For electron-poor phenols (e.g., 4-nitrophenol), the reaction rate will be slower due to the reduced nucleophilicity of the ring. Extended reflux (12-24h) may be required.

  • Reflux: Continue reflux for 4–12 hours. Monitor via TLC (SiO2, 10% MeOH/DCM).

  • Isolation: Cool to room temperature. Many Mannich bases will precipitate as white/yellow solids.

  • Purification: Filter and wash with cold ethanol. If oil forms, recrystallize from hot ethanol or perform column chromatography.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Objective: To quantify the Electronic Effect (Hammett correlation) of the R2 substituent.

Setup:

  • Potentiostat: Standard 3-electrode setup.

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgNO3 (0.01 M in MeCN) or Ag/AgCl.

  • Solvent: Dry Acetonitrile or Dichloromethane (degassed with Argon).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    

Procedure:

  • Blank Scan: Run a CV of the solvent/electrolyte only to ensure a clean window (-2.0V to +2.0V).

  • Analyte Scan: Dissolve the ligand (1 mM) in the electrolyte solution.

  • Measurement: Scan at 100 mV/s. Observe the oxidation wave of the phenolate (typically irreversible or quasi-reversible).

  • Internal Standard: Add Ferrocene (Fc) at the end of the experiment.

  • Calculation: Reference all potentials to the

    
     couple (
    
    
    
    ).
    • Analysis: Plot

      
       vs. Hammett 
      
      
      
      constants.[2] A linear correlation confirms electronic communication between the substituent and the metal center [2].

Workflow Visualization

Diagram 2: Ligand Optimization Workflow

Optimization Start Define Target Reaction (e.g., Polymerization vs Oxidation) Step1 Select Backbone (RN) (Chirality/Denticity) Start->Step1 Step2 Screen Sterics (Ortho-R1) Synthesis: Mannich Reaction Step1->Step2 Test1 Check Nuclearity (X-Ray) Is it Monomeric? Step2->Test1 Test1->Step2 No (Increase Bulk) Step3 Screen Electronics (Para-R2) (NO2, Cl, Me, tBu, OMe) Test1->Step3 Yes Test2 Check Redox/Lewis Acidity (CV / IR of CO probe) Step3->Test2 Test2->Step3 Adjust E-Donation Final Optimized Catalyst Test2->Final Target Range Met

Caption: Step-by-step decision tree for optimizing aminomethylphenol ligands, prioritizing steric stability before electronic fine-tuning.

References

  • Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Substituent Effects on the Electrochemistry and Electronic Coupling of Terphenyl-Bridged Cyclometalated Ruthenium–Amine Conjugated Complexes. Source: ACS Publications / NIH. URL:[Link]

  • Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Source: MDPI / NIH. URL:[Link]

Sources

Comparative

Comparison Guide: Salan vs. Aminophenol Ligand Performance

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Polymer Scientists Topic: Structural, Kinetic, and Functional Analysis of Salan vs. Aminophenol Ligands Executive Summary: The Chela...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Polymer Scientists Topic: Structural, Kinetic, and Functional Analysis of Salan vs. Aminophenol Ligands

Executive Summary: The Chelate Effect in Action

In the coordination chemistry of Group 4 metals (Ti, Zr, Hf), the distinction between Salan (tetradentate ONNO) and simple Aminophenol (bidentate/tridentate) ligands is not merely structural—it is the determinant of functional viability.

While both ligand classes utilize hard phenolate oxygen and neutral amine nitrogen donors to stabilize high-oxidation-state metals, Salan ligands offer a "privileged" scaffold. Their flexible, saturated diamine bridge facilitates a "wrap-around" coordination mode that imparts exceptional hydrolytic stability. In contrast, simple Aminophenol ligands (lacking the tetradentate bridge) often form labile complexes that suffer from rapid ligand exchange or hydrolysis, rendering them less effective for in vivo applications or stereocontrolled catalysis.

This guide analyzes the performance gap across two critical domains: Non-Platinum Metallodrugs (Anti-cancer) and Catalytic Polymerization (ROP of cyclic esters).

Structural & Electronic Distinctions

To understand the performance data, one must first grasp the architectural differences.

FeatureSalan Ligands Aminophenol Ligands (General)
Denticity Tetradentate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Typically Bidentate (

) or Tridentate (

)
Backbone Saturated diamine bridge (sp

hybridized). Highly flexible.
Variable. Often unbridged or rigid imine (if Salen).
Coordination Wraps around metal in

or

symmetry. Occupies 4 equatorial/axial sites.
Binds 1-3 sites. Often requires multiple ligands to satisfy coordination sphere.
Stability Kinetic Inertness: Resists hydrolysis for hours/days.Labile: Prone to rapid hydrolysis or ligand scrambling.
Tunability High.[1] Bridge chirality and phenol substituents control steric bulk.Moderate. Limited by lower denticity.
Visualizing the Stability Gap

The following diagram illustrates the "Wrap-Around" stabilization mechanism of Salan ligands compared to the vulnerability of simple aminophenols.

LigandStability cluster_Salan Salan (Tetradentate ONNO) cluster_Aminophenol Aminophenol (Bidentate/Labile) Salan_Ligand Salan Ligand (Flexible Bridge) Ti_Salan Ti-Salan Complex (Octahedral Wrap) Salan_Ligand->Ti_Salan Chelation Stable Hydrolytically Stable (t1/2 > 20h) Ti_Salan->Stable Resists H2O Attack AP_Ligand Aminophenol Ligand (Unbridged) Ti_AP Ti-Bis(aminophenol) (Open Coordination) AP_Ligand->Ti_AP Binding Hydrolysis Rapid Hydrolysis (t1/2 < 10 min) Ti_AP->Hydrolysis H2O Attack Aggregates Inactive TiO2 Aggregates Hydrolysis->Aggregates Decomposition

Caption: The tetradentate Salan scaffold effectively shields the metal center, whereas bidentate aminophenols leave the metal vulnerable to rapid hydrolysis.

Case Study A: Anti-Cancer Therapeutics (Titanium)

Titanium-based chemotherapeutics have long sought to replace Platinum drugs (Cisplatin) to reduce toxicity. Early candidates like Titanocene Dichloride failed in clinical trials due to hydrolytic instability—they decomposed before reaching the tumor.

Salan ligands have revived this field by providing the necessary stability for systemic delivery.

Experimental Performance Data

The table below compares the cytotoxicity and stability of Ti-Salan complexes against classic labile Titanium complexes and Cisplatin.

Complex ClassLigand TypeHydrolytic Half-Life (

)
Cytotoxicity (

, HT-29 Colon Cancer)
Mechanism of Failure/Success
Ti-Salan (Optimized)Tetradentate ONNO> 20 Hours (up to days)1 - 5

M
(High Activity)
Remains intact in blood; hydrolyzes slowly inside cell to bind DNA/Proteins.
Ti-Alkoxide/Phenolate Labile / Monodentate< 1 Minute> 100

M (Inactive)
Rapid hydrolysis forms insoluble TiO

aggregates before uptake.
Titanocene Dichloride Cp (Cyclopentadienyl)~1 Hour (pH dependent)~500

M (Low Activity)
Binds Transferrin but loses ligands too fast; poor bioavailability.
Cisplatin (Control)Amine/ChlorideStable5 - 10

M
DNA Crosslinking (Standard of Care).

Key Insight: The correlation between hydrolytic stability and cytotoxicity is direct. Ti-Salan complexes with halogenated phenol rings (Cl, Br) show the highest stability and, consequently, the highest potency, often outperforming Cisplatin in resistant cell lines.

Protocol: Hydrolytic Stability Assay

To verify ligand performance, use this self-validating NMR protocol.

  • Preparation: Dissolve 5 mg of the Metal-Ligand complex in 0.5 mL of deuterated solvent (DMSO-

    
     or THF-
    
    
    
    ).
  • Baseline: Acquire a

    
    H NMR spectrum (
    
    
    
    ). Note the chemical shifts of the ligand backbone protons.
  • Challenge: Add 10% v/v D

    
    O to the NMR tube. Shake vigorously.
    
  • Monitoring: Acquire spectra at intervals (5 min, 1h, 6h, 24h).

  • Quantification: Integrate the signals of the intact complex vs. free ligand or hydrolysis products.

    • Salan Result: Signals broaden slightly but remain largely unchanged for hours.

    • Aminophenol Result: Immediate disappearance of complex signals; appearance of free ligand and precipitate.

Case Study B: Catalytic Polymerization (ROP)

In the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide,


-Caprolactone), the ligand must balance stability  (to prevent catalyst death) with flexibility  (to allow monomer insertion).
Performance Comparison: Salan vs. Aminophenol vs. Salalen

Recent studies (e.g., Kol et al., Tshuva et al.) have benchmarked these ligands on Group 4 metals (Ti, Zr).

MetricZr-Salan (Tetradentate) Zr-Amine-bis(phenolate) (Tridentate) Zr-Salalen (Hybrid)
Activity (

)
High ModerateLower than Salan
Stereocontrol (

)
High Heterotactic/Isotactic (Tunable)Low/ModerateModerate
Polydispersity (PDI) Narrow (< 1.15) Broader (> 1.[2]3)Narrow (< 1.[2]2)
Living Character Yes (Linear

vs. Conv.)
Often No (Chain transfer)Yes

Why Salan Wins in Catalysis: The


-symmetric Salan ligands create a chiral pocket that dictates the orientation of the incoming monomer (stereocontrol). The saturated amine bridge is more electron-donating than the imine in Salen, making the metal center more electron-rich and thus more active for coordination-insertion mechanisms.
Mechanism of Action: Coordination-Insertion

The following Graphviz diagram details the "Living Polymerization" cycle favored by the stable Salan framework.

ROP_Mechanism cluster_LigandRole Role of Salan Ligand Initiation Active Species [L-M-OR] Coordination Monomer Coordination (Lactide binds to M) Initiation->Coordination Insertion Insertion Step (Ring opens, chain extends) Coordination->Insertion Rate Determining Step Propagation Propagation (Polymer Chain Growth) Insertion->Propagation Propagation->Coordination Next Monomer Stereo Stereocontrol (Chiral Pocket directs insertion) Stereo->Coordination Enforces Orientation Stability Prevents Ligand Scrambling Stability->Propagation Maintains Livingness

Caption: The Salan ligand remains tightly bound throughout the cycle, ensuring that every insertion event is subject to the same steric environment (Stereocontrol).

References

  • Tshuva, E. Y., et al. (2011). "Titanium Salan Complexes Display Strong Antitumor Properties In Vitro and In Vivo in Mice."[3] PLoS ONE.

  • Kol, M., et al. (2014). "C1-symmetrical titanium(IV) complexes of salan ligands with differently substituted aromatic rings: enhanced cytotoxic activity." Journal of Medicinal Chemistry.

  • Jones, M. D., et al. (2019). "Salalens and Salans Derived from 3-Aminopyrrolidine: Aluminium Complexation and Lactide Polymerisation." Chemistry - A European Journal.

  • Tshuva, E. Y. (2022). "Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes." Inorganic Chemistry.

  • Gao, Y., et al. (2012). "Synthesis and characterization of amine-bridged bis(phenolate)lanthanide alkoxides and their application in the controlled polymerization." Dalton Transactions.

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation of Anilino-Methyl-Phenols

Executive Summary Anilino-methyl-phenols (AMPs), commonly synthesized via the Mannich reaction, represent a critical scaffold in drug discovery, exhibiting antimalarial and antioxidant properties. Their structural charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anilino-methyl-phenols (AMPs), commonly synthesized via the Mannich reaction, represent a critical scaffold in drug discovery, exhibiting antimalarial and antioxidant properties. Their structural characterization is frequently bottlenecked by the difficulty in distinguishing regioisomers (ortho- vs. para- substitution) and predicting metabolic stability.

This guide provides a technical comparison of AMP fragmentation patterns under different ionization regimes (EI vs. ESI ) and structural configurations (Ortho vs. Para ). Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, enabling researchers to predict spectral behavior for novel derivatives.

Part 1: Mechanistic Foundations & Ionization Comparison

The fragmentation of AMPs is governed by the stability of the quinone methide intermediate and the basicity of the nitrogen atom. The choice of ionization method drastically alters the observed pathway.

Comparative Analysis: Hard (EI) vs. Soft (ESI) Ionization[1]
FeatureElectron Impact (EI, 70 eV)Electrospray Ionization (ESI)
Primary Ion Type Radical Cation (

)
Even-electron Protonated Ion (

)
Dominant Mechanism Retro-Mannich Cleavage Inductive Cleavage / Charge Migration
Base Peak Origin Formation of hydroxybenzyl cation (

107 for unsubstituted phenol)
Protonation of amine nitrogen followed by neutral loss of aniline
Structural Insight High energy; reveals skeletal backbone but often obliterates molecular ion.Low energy; preserves molecular ion (

), ideal for MW confirmation.
Isomer Sensitivity High: Ortho-effect is pronounced due to radical mechanisms.Moderate: Relies on collision-induced dissociation (CID) energy ramps.
Mechanism 1: The Retro-Mannich Pathway (EI)

Under Electron Impact, the radical cation typically localizes on the nitrogen or the aromatic ring. The most energetically favorable pathway is the cleavage of the


 bond, releasing the aniline moiety as a neutral radical or ion.
Mechanism 2: The Ortho-Effect (Intramolecular Rearrangement)

In ortho-AMPs, the proximity of the phenolic hydroxyl group to the benzylic nitrogen allows for a 6-membered transition state . This facilitates hydrogen transfer, often leading to the elimination of water or the amine fragment at lower energies than the para-isomer, which lacks this stabilization [1, 2].

Part 2: Detailed Fragmentation Pathways (Visualization)

The following diagram illustrates the divergent pathways for ortho-AMPs, highlighting the Retro-Mannich cleavage and the Ortho-Effect rearrangement.

AMP_Fragmentation M_Ion Molecular Ion (M+•) [Ortho-AMP] QM_Ion Quinone Methide Ion (m/z ~106) M_Ion->QM_Ion Retro-Mannich (alpha-cleavage) TS_Cyclic 6-Membered Transition State M_Ion->TS_Cyclic H-Transfer (Ortho-Effect) Aniline_Rad Aniline Radical (Neutral Loss) QM_Ion->Aniline_Rad Dissociation Distonic Distonic Ion [M-Aniline]+ TS_Cyclic->Distonic Elimination

Figure 1: Divergent fragmentation pathways for Ortho-Anilino-Methyl-Phenols showing Retro-Mannich vs. Ortho-Effect mechanisms.

Part 3: Experimental Protocol for Isomer Differentiation

To reliably distinguish ortho- and para- isomers, a self-validating protocol using Tandem Mass Spectrometry (MS/MS) is required.

Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (promotes protonation for ESI).

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    
ESI-MS/MS Workflow (Differentiation Step)

This protocol exploits the difference in critical energy required to break the intramolecular Hydrogen bond in the ortho isomer.

  • Precursor Selection: Isolate the

    
     ion.
    
  • Energy Ramp: Apply Collision Energy (CE) stepping from 10 eV to 50 eV.

  • Monitor Transitions:

    • Ortho-Isomer: Look for the "Diagnostic Transition" (Loss of

      
      ). This occurs at lower CE  due to H-bond assisted elimination.
      
    • Para-Isomer: The same transition requires higher CE (typically +5-10 eV higher) because it proceeds via simple inductive cleavage without catalytic assistance from the phenolic proton [3, 4].

Data Interpretation Table
Fragment Ion (

)
OriginRelative Abundance (Ortho)Relative Abundance (Para)

ParentModerateHigh (More stable)

Loss of amineHigh (Base Peak) Moderate

107
Hydroxybenzyl cationHighHigh

77
Phenyl cationLowLow

91
Tropylium ionModerateModerate

Part 4: Comparative Performance (Product vs. Alternatives)

When characterizing AMPs, researchers often consider alternative derivatives (e.g., simple benzylamines) or alternative techniques (NMR).

Comparison: AMPs vs. Simple Benzylamines
  • AMPs (Target): The presence of the phenolic -OH introduces the Ortho-Effect , providing a unique "fingerprint" for regioisomer identification that is absent in simple benzylamines.

  • Benzylamines (Alternative): Lacking the -OH group, these fragment almost exclusively via

    
    -cleavage (Loss of 
    
    
    
    or amine). They lack the diagnostic "low-energy elimination" pathway seen in ortho-AMPs [5].
Comparison: MS vs. NMR for AMPs
  • Mass Spectrometry: Superior for trace analysis (picogram levels) and biological matrices (metabolite ID). Can distinguish isomers based on fragmentation energetics.

  • NMR: The "Gold Standard" for structural assignment but requires milligram quantities. Recommendation: Use MS for screening and biological assays; use NMR for initial synthetic validation.

References

  • "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (PMC). Available at: [Link]

  • Some newer aspects of mass spectrometric ortho effects. ResearchGate. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study. PubMed. Available at: [Link]

  • Mass Spectrometry Ionization Methods (EI vs ESI). Emory University. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7]

Sources

Comparative

Comparative Guide: Thermal Stability Analysis (TGA) of Aminophenol Ligands

Strategic Context: Why Thermal Stability Matters in Ligand Design In drug development and catalysis, aminophenol ligands (specifically N,O-donor systems) are ubiquitous scaffolds. They serve as the backbone for Schiff ba...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: Why Thermal Stability Matters in Ligand Design

In drug development and catalysis, aminophenol ligands (specifically N,O-donor systems) are ubiquitous scaffolds. They serve as the backbone for Schiff bases (salens), reduced amine ligands, and their subsequent metal complexes.

However, a critical failure mode in formulation and processing is thermal degradation . Whether you are evaluating a ligand for high-temperature catalysis or sterilizable pharmaceutical formulations, understanding the thermal ceiling is non-negotiable.

This guide compares the thermal performance of the raw precursor (o-Aminophenol ) against its most common derivative, the Schiff Base Ligand (Sal-OAP) , and its Metal-Coordinated Complex . We analyze these not just as chemical structures, but as materials that must survive processing.

The Core Comparison
  • Alternative A: o-Aminophenol (Precursor). The raw starting material. prone to oxidation and low-temperature volatilization.

  • Alternative B: N-Salicylidene-o-aminophenol (Sal-OAP). The synthesized Schiff base ligand. Offers extended conjugation and higher molecular weight.

  • Alternative C: Zn(II)-Sal-OAP Complex. The coordinated system. typically exhibits the "Chelation Effect," significantly boosting thermal resilience.

Experimental Protocol: The Self-Validating TGA Workflow

Expertise Note: The most common error in TGA of organic ligands is misinterpreting volatilization (sublimation/evaporation) as decomposition . This protocol includes a "Closed Lid" validation step to distinguish the two.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: 5–10 mg (Crucial: Keep mass consistent between runs to normalize thermal lag).

    • Form: Fine powder. If crystalline, crush gently to ensure uniform heat transfer.

    • Crucible: Alumina (

      
      ) is preferred over Aluminum (
      
      
      
      ) to allow testing >600°C without crucible melting.
  • Atmosphere Control (The "Purge"):

    • Inert: Nitrogen (

      
      ) at 50 mL/min. Essential to determine intrinsic thermal stability without oxidative combustion.[1]
      
    • Oxidative (Optional Secondary Run): Air/Oxygen to determine ash content/char mechanism.

  • The Heating Profile:

    • Equilibration: Hold at 30°C for 5 mins to stabilize the microbalance.

    • Drying Segment: Ramp to 110°C at 10°C/min, hold for 10 mins. (Removes surface moisture).

    • Decomposition Ramp: Ramp from 110°C to 800°C at 10°C/min.

  • Self-Validation Step (Buoyancy Correction):

    • Protocol: Run an empty crucible under the exact same conditions (baseline).

    • Calculation: Subtract the baseline curve from the sample curve. This removes the "apparent" weight gain/loss caused by gas density changes at high temperatures.

Visualization: TGA Workflow Logic

TGA_Workflow Start Sample Loading (5-10mg) Purge N2 Purge (30 mins) Start->Purge Drying Drying Isotherm (110°C, 10 min) Purge->Drying Remove H2O Ramp Thermal Ramp (10°C/min to 800°C) Drying->Ramp Degradation Analysis Data Analysis (Derivative DTG) Ramp->Analysis Identify T(onset)

Caption: Standardized TGA workflow ensuring moisture removal before degradation analysis.

Comparative Analysis: Performance & Mechanisms

A. o-Aminophenol (The Precursor)
  • Behavior: Exhibits a sharp weight loss coincident with its melting point (~174°C).

  • Mechanism: Primarily volatilization rather than bond-breaking decomposition. The proximity of

    
     (Melting) and 
    
    
    
    (Decomposition) makes it difficult to process in melt-blending without fume generation.
  • Risk: High susceptibility to oxidation (darkening) even before thermal mass loss if the

    
     purge is compromised.
    
B. Sal-OAP Ligand (The Schiff Base)
  • Behavior: Significantly higher stability.[2] The formation of the azomethine (-C=N-) bond and the additional aromatic ring increases molecular weight and intermolecular stacking (pi-stacking).

  • Mechanism:

    • Stage 1 (<150°C): Loss of lattice water (if solvated).

    • Stage 2 (200°C–250°C): Onset of degradation (

      
      ).[3] Cleavage of the imine bond.
      
    • Stage 3 (>400°C): Aromatic ring rupture and char formation.

C. Zn(II)-Sal-OAP Complex (The Stabilized Alternative)
  • Behavior: The "Chelation Effect" locks the ligand into a rigid geometry, restricting vibrational modes that lead to bond scission.

  • Mechanism: Often stable up to 300°C+. The final residue is typically Metal Oxide (ZnO), allowing for stoichiometric verification of the complex formula.

Visualization: Degradation Pathways

Degradation_Mechanism Ligand Aminophenol Ligand (Solid) Desolvation Stage 1: Desolvation (< 120°C) Ligand->Desolvation - H2O / Solvent ImineBreak Stage 2: Imine Bond Cleavage (200-250°C) Desolvation->ImineBreak Thermal Stress RingRupture Stage 3: Aromatic Ring Rupture (> 400°C) ImineBreak->RingRupture Radical Formation Char Final Residue (Carbon Char / Metal Oxide) RingRupture->Char Oxidation/Carbonization

Caption: Step-wise thermal degradation logic for Schiff base aminophenol ligands.

Data Summary: Quantitative Comparison

The following table aggregates typical literature values for these specific ligand classes. Note: Exact values vary by purity and heating rate.

Parametero-Aminophenol (Precursor)Sal-OAP (Schiff Base Ligand)Zn-Sal-OAP (Metal Complex)
Melting Point (

)
174–176°C135–145°C> 300°C (often decomposes)
Onset of Degradation (

)
~170°C (Volatilization)230–250°C320–350°C
Max Degradation (

)
178°C380°C420°C
Char Yield (at 600°C) < 5% (Mostly volatile)20–30%40–50% (ZnO + Char)
Primary Failure Mode Sublimation/OxidationImine Hydrolysis/CleavageLigand dissociation

Key Takeaway: For applications requiring processing above 200°C, the raw aminophenol is unsuitable. The Schiff base modification provides a ~60°C thermal safety buffer, while chelation extends this by another ~100°C.

References

  • Trivedi, M. K., et al. (2015).[4] Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Pharmaceutica Analytica Acta.[5]

  • Mohamed, G. G., et al. (2022).[6] Synthesis, Spectroscopic and Thermal Characterization of Schiff Bases Derived from Aminophenol. International Journal of Inorganic Chemistry.

  • BenchChem. (2025).[3] Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol.

  • Netzsch Analysis. (2024). Thermogravimetric Analysis (TGA) of Organic Compounds: Standard Protocols.

  • Asian Journal of Research in Chemistry. (2020). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling: 2-[(2,3-Dimethylanilino)methyl]phenol

As researchers and drug development professionals, our work requires us to handle a vast array of chemical entities. While many are benign, some, like substituted phenols, demand our utmost respect and a rigorous adheren...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work requires us to handle a vast array of chemical entities. While many are benign, some, like substituted phenols, demand our utmost respect and a rigorous adherence to safety protocols. This guide provides essential, field-tested safety and logistical information for handling 2-[(2,3-Dimethylanilino)methyl]phenol. Although specific toxicological data for this exact molecule is not widely published, its structural components—a phenol group and a substituted aniline—necessitate treating it with the caution afforded to highly toxic and corrosive materials.

This document moves beyond a simple checklist. It explains the causality behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risk

The primary hazards of substituted phenols are twofold: they are often corrosive, capable of causing severe burns, and they are systemically toxic, with the ability to be absorbed through the skin.[1] Phenol itself has an anesthetic effect, which can dangerously mask the severity of a burn by delaying the sensation of pain.[1] Chronic exposure to related compounds has been linked to potential liver and kidney damage.[2] Therefore, we must assume a similar hazard profile for 2-[(2,3-Dimethylanilino)methyl]phenol.

Hazard CategoryClassification & Statement (Inferred from Related Phenols)Why This Matters for Handling
Acute Toxicity (Oral) Toxic if swallowed (Category 3, H301)[3][4]Accidental ingestion is a critical risk. No eating, drinking, or smoking in the lab is non-negotiable.
Acute Toxicity (Dermal) Toxic in contact with skin (Category 3, H311)[3][4]The compound can be absorbed through the skin, leading to systemic toxicity. Dermal protection is paramount.
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1B, H314)[3][4][5]Contact can cause immediate and severe tissue damage. The anesthetic properties of phenols can prevent you from realizing the burn is occurring.[1]
Serious Eye Damage Causes serious eye damage (Category 1, H318)[6]A splash to the eyes can result in permanent injury or blindness.[1]
Aquatic Hazard Toxic to aquatic life with long lasting effects (H411)[3][5]Disposal must be handled with extreme care to prevent environmental contamination.[3]

The First Line of Defense: Engineering Controls

Personal protective equipment is the last line of defense. Your primary protection is a properly functioning and certified engineering control.

Mandatory Requirement: All handling of 2-[(2,3-Dimethylanilino)methyl]phenol, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[7] This control captures dust, aerosols, and vapors at the source, minimizing your inhalation exposure risk.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure.

Dermal Protection: Skin and Body
  • Minimum Attire: A long-sleeved, flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are the absolute minimum.[1]

  • For Splash Risks: When handling solutions or performing transfers where splashing is possible, supplement your lab coat with a chemical-resistant apron made of butyl rubber or neoprene.[1] For large-scale operations, a full chemical suit may be warranted.[8]

Hand Protection: Your Most Critical Barrier

Standard nitrile examination gloves are not sufficient for handling this compound beyond incidental splash protection.[1] Phenols can readily permeate or degrade many common glove materials.

Glove MaterialRecommended UseKey Considerations
Butyl Rubber / Viton Extended Contact / Immersion: Ideal for tasks involving significant handling or risk of prolonged contact.Offers excellent resistance to a wide range of corrosive chemicals, including phenols.[1]
Neoprene (Thick) Short-Term Work: Suitable for transfers and manipulations lasting under an hour. Ensure thickness is >0.3 mm.[1]Provides a good balance of chemical resistance and dexterity.
Silver Shield® High-Hazard Operations / Emergency Response: Recommended for spill cleanup or when handling highly concentrated solutions.Offers exceptional resistance but can be cumbersome. Often used as an outer glove.[1]
Nitrile Incidental Splash Only: Not recommended for direct or prolonged handling.If a splash occurs, remove and replace the glove immediately. Always wear a more resistant glove over or under it (double-gloving).[1]

Best Practice: Always double-glove. This provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated.

Eye and Face Protection: Preventing Irreversible Damage
  • Mandatory: Indirectly vented, splash-proof chemical safety goggles that meet OSHA (29 CFR 1910.133) or EU (EN 166) standards are required at all times.[3][7]

  • Required for Splash Risks: Whenever handling liquid forms of the compound or performing tasks that could generate splashes (e.g., vortexing, sonicating, transfers), a full-face shield must be worn over your safety goggles.[3][8]

Respiratory Protection

When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, for situations where the fume hood is not available or in the event of a significant spill or aerosol-generating event:

  • A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

  • This would involve, at a minimum, a NIOSH-approved air-purifying respirator with organic vapor cartridges. In an emergency, a self-contained breathing apparatus (SCBA) may be necessary.[2]

Operational Plan: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every step of the handling process.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase A Verify Fume Hood Certification & Airflow B Don Full PPE (Double Gloves, Goggles, Lab Coat, Apron) A->B C Prepare Spill Kit & Waste Containers B->C D Pre-label all Receiving Vessels C->D E Place Absorbent Pad on Work Surface D->E F Carefully Weigh or Measure Compound E->F G Perform Chemical Manipulation F->G H Segregate Contaminated Waste into Labeled Container G->H I Wipe Down Surfaces with Appropriate Solvent H->I J Doff PPE: Remove Outer Gloves First I->J K Wash Hands Thoroughly J->K

Diagram: Safe Handling Workflow for Substituted Phenols.
Step-by-Step Methodology
  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Assemble all necessary equipment (spatulas, glassware, etc.) and place it within the fume hood to minimize reaching in and out.

    • Prepare your designated hazardous waste container. Ensure it is clearly labeled.[3]

    • Don your full, task-appropriate PPE, including double gloves and a face shield if handling liquids.[5]

  • Aliquoting and Handling (Inside Fume Hood):

    • Cover the work surface inside the hood with a disposable absorbent pad.

    • Carefully weigh the solid compound onto weighing paper or directly into a tared vessel. Avoid creating dust. If dust is generated, pause and allow the fume hood to clear it.[7]

    • If working with a solution, perform all transfers and dilutions slowly to prevent splashing.

    • Once the task is complete, securely close the primary container.

  • Post-Handling and Decontamination:

    • Wipe down the exterior of the primary container and any equipment used with an appropriate decontaminating solvent (e.g., 70% ethanol), followed by soap and water.[2]

    • Dispose of all contaminated disposables (weighing paper, pipette tips, absorbent pads) into the designated hazardous waste container.[5]

    • Remove the outer pair of gloves while still in the fume hood and dispose of them in the hazardous waste.

    • With the inner gloves still on, wipe down the work area.

    • Exit the fume hood area, remove the remaining PPE in the correct order (e.g., face shield, lab coat, inner gloves), and wash your hands thoroughly with soap and water.[5]

Disposal Plan: Environmental Responsibility

Under no circumstances should this compound or its waste be disposed of down the drain.[3][4]

  • Waste Segregation: All materials contaminated with 2-[(2,3-Dimethylanilino)methyl]phenol, including surplus chemical, contaminated gloves, absorbent pads, and empty containers, must be collected as hazardous waste.

  • Containerization: Use a robust, leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's licensed environmental health and safety provider.[3]

Emergency Response: Spill and Exposure Protocol

For Personal Exposure:

  • Skin: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 30 minutes.[8] If available, treatment with Polyethylene Glycol 300 or 400 (PEG-300/400) is highly recommended for phenol burns.[1][8] Seek immediate medical attention.[2][3]

  • Eyes: Immediately flush eyes with an eyewash station for at least 20 minutes, holding the eyelids open.[8] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[7] Seek immediate medical attention.[3]

For a Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

  • For a small spill inside a fume hood, ensure you are wearing full PPE (including respiratory protection if necessary).

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][5]

  • Decontaminate the area with soap and water.[2]

By understanding the risks and diligently implementing these engineering controls, personal protective measures, and procedural steps, you can handle 2-[(2,3-Dimethylanilino)methyl]phenol with the high degree of safety it requires.

References

  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Cefic.
  • Acros Organics. (n.d.). Material Safety Data Sheet for 3-Diethylaminophenol. Fisher Scientific.
  • Central Drug House (P) Ltd. (n.d.). 2,3-DIMETHYL PHENOL CAS No 526-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for 2,3-Dimethylphenol. Fisher Scientific.
  • National Oceanic and Atmospheric Administration (NOAA). (1992). 2,3-DIMETHYLPHENOL. CAMEO Chemicals.
  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • CPAchem Ltd. (2024, February 9). Safety data sheet for 2-Methylphenol.
  • Fisher Scientific. (2015, February 11). SAFETY DATA SHEET for 3-Dimethylaminophenol.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • National Center for Biotechnology Information. (n.d.). 2-((Dimethylamino)methyl)phenol. PubChem.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol.
  • Santa Cruz Biotechnology, Inc. (2016, December 5). SAFETY DATA SHEET for 2-Methylphenol.

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